Fmoc-L-Phe-MPPA
説明
The exact mass of the compound this compound is 565.21005233 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31NO7/c36-32(37)18-19-40-25-16-14-24(15-17-25)21-41-33(38)31(20-23-8-2-1-3-9-23)35-34(39)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31H,18-22H2,(H,35,39)(H,36,37)/t31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVYIGNYUYPLKQ-HKBQPEDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-L-Phe-MPPA CAS number and molecular weight
An In-depth Technical Guide to Fmoc-L-Phe-MPPA
This technical guide provides comprehensive information on this compound, a key reagent in modern peptide synthesis, for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound, with the IUPAC name 3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid, is an amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1] The N-terminus of L-phenylalanine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and allows for selective deprotection during the stepwise elongation of a peptide chain.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 864876-92-6 | [1][2] |
| Molecular Formula | C34H31NO7 | [1][2] |
| Molecular Weight | 565.6 g/mol (or 565.62 g/mol ) | [1][2] |
| IUPAC Name | 3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid | [1] |
| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine-[4-(2-carboxyethoxy)phenyl]methyl ester, Fmoc-Phe-MPPA | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White or off-white powder | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) | [1] |
| Storage Temperature | 2-8°C | [2] |
Applications in Peptide Synthesis
This compound is primarily used as a linker-amino acid conjugate in solid-phase peptide synthesis.[1] Its key application is to attach the first amino acid, in this case, L-phenylalanine, to an aminomethyl-functionalized solid support (resin).
One of the significant advantages of using an Fmoc-amino acid-MPPA linker is the reduction of epimerization (racemization) of the C-terminal amino acid during peptide synthesis.[1][2] This ensures a high chiral purity of the final peptide product, with epimerization levels reported to be as low as 0.5%.[2]
Experimental Protocols
While the direct synthesis of this compound involves the protection of L-phenylalanine with an Fmoc group and subsequent linkage to the MPPA moiety,[1] a more common application for researchers is its use in the initial loading of the resin for SPPS.
Protocol: Resin Loading with this compound
This protocol describes the anchoring of this compound to an aminomethyl-functionalized resin.
Materials:
-
Aminomethyl-functionalized resin (e.g., Aminomethyl-polystyrene)
-
This compound
-
Coupling agent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Solvent: Dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for at least 1 hour in the reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU in DMF.
-
Activation: Add 6-8 equivalents of DIPEA to the solution from step 2 and mix for 1-2 minutes to pre-activate the carboxylic acid of the MPPA linker.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and by-products.
-
Drying: Dry the resin under vacuum to obtain the this compound loaded resin, ready for the subsequent steps of peptide synthesis.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of solid-phase peptide synthesis utilizing this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) starting with this compound loading.
Caption: Logical relationship of this compound components and its primary advantage in SPPS.
References
An In-depth Technical Guide to Fmoc-L-Phe-MPPA: Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Phe-MPPA), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, solubility characteristics, and its pivotal role in the efficient synthesis of peptides. Detailed experimental protocols for its application in SPPS are provided, alongside diagrams illustrating the synthesis workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry and drug development.
Introduction
This compound is a derivative of the amino acid L-phenylalanine, strategically modified for use in Fmoc-based solid-phase peptide synthesis.[1] It incorporates the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and features a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. This linker serves as a precursor for attachment to aminomethyl functionalized solid supports.[2] The design of the MPPA linker is a key feature, as it is engineered to ensure a low and reproducible level of epimerization (maximum 0.5%) of the C-terminal amino acid during peptide synthesis.[2] This attribute is crucial for maintaining the stereochemical integrity of the synthesized peptide, which is paramount for its biological activity.
Properties of this compound
This compound is typically a white to off-white powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid | [2] |
| CAS Number | 864876-92-6 | [1][2] |
| Molecular Formula | C₃₄H₃₁NO₇ | [1][2] |
| Molecular Weight | 565.62 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile
The solubility of this compound is a critical factor for its effective use in solid-phase peptide synthesis. It is generally soluble in organic solvents commonly employed in peptide synthesis.
Qualitative Solubility:
This compound is soluble in the following solvents:
Quantitative Solubility:
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not widely published. However, the general synthetic strategy involves two key steps[1]:
-
Fmoc Protection of L-Phenylalanine: The amino group of L-phenylalanine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent under basic conditions. A representative procedure for the Fmoc protection of an amino acid involves dissolving L-phenylalanine in a solution of sodium carbonate in water and dioxane, followed by the addition of Fmoc-Cl.[4] The reaction mixture is stirred, and after workup and acidification, the Fmoc-L-Phe-OH product is isolated.[4]
-
Esterification with the MPPA Linker: The carboxyl group of Fmoc-L-Phe-OH is then esterified with the hydroxyl group of 3-(4-oxymethylphenoxy)propionic acid. This is typically achieved using standard coupling procedures, likely involving an activating agent to facilitate the ester bond formation.
-
Purification: The final product, this compound, is purified to a high degree using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for peptide synthesis.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is used as the starting building block for the synthesis of a target peptide on a solid support, typically an aminomethyl-functionalized resin.
Materials:
-
This compound
-
Aminomethyl polystyrene resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or a suitable alternative coupling additive
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Subsequent Fmoc-protected amino acids
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Procedure:
-
Resin Swelling: The aminomethyl polystyrene resin is swelled in an appropriate solvent, typically DMF or DCM, for at least 30 minutes.
-
Coupling of this compound to the Resin:
-
Dissolve this compound, HOBt, and DIC in DMF.
-
Add the activated this compound solution to the swelled resin.
-
Agitate the mixture for a specified time (typically 1-2 hours) to ensure complete coupling.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 5-10 minutes) to cleave the Fmoc protecting group from the phenylalanine residue.
-
Repeat the piperidine treatment to ensure complete deprotection.
-
Wash the resin extensively with DMF to remove the cleaved Fmoc group and piperidine.
-
-
Peptide Chain Elongation:
-
Couple the next Fmoc-protected amino acid in the peptide sequence using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt).
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.
-
-
Cleavage of the Peptide from the Resin:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the ester linkage of the MPPA linker and remove the side-chain protecting groups from the amino acid residues.
-
The crude peptide is then precipitated, typically in cold diethyl ether, and collected by centrifugation.
-
-
Purification and Analysis:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
-
Visualizations
Synthesis Workflow of this compound
Caption: General synthesis workflow for this compound.
Experimental Workflow for SPPS using this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Conclusion
This compound is a highly valuable reagent in the field of peptide synthesis. Its pre-formed linkage to the MPPA handle, which minimizes C-terminal epimerization, makes it a superior choice for the introduction of the first amino acid onto a solid support. The information provided in this guide regarding its properties, solubility, and detailed application protocols will aid researchers and drug development professionals in the successful and efficient synthesis of high-purity peptides for a wide range of applications.
References
The Mechanism of Fmoc-L-Phe-MPPA in Peptide Synthesis: A Technical Guide to Minimizing C-Terminal Epimerization
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the pursuit of high purity and stereochemical integrity is paramount. A significant challenge, particularly in Fmoc/tBu chemistry, is the epimerization of the C-terminal amino acid during its initial anchoring to the solid support. This technical guide provides an in-depth exploration of the mechanism of action of N-α-Fmoc-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Phe-MPPA), a critical tool designed to mitigate this problem. By serving as a pre-formed handle, this compound offers a robust strategy to ensure the synthesis of high-quality peptides with minimal racemization of the crucial C-terminal residue.
The Core Problem: C-Terminal Epimerization in SPPS
The conventional method for initiating SPPS involves the esterification of the first Fmoc-protected amino acid onto a hydroxymethyl-functionalized resin, such as the widely used Wang resin. This reaction, often catalyzed by carbodiimides like DCC in the presence of an acylation catalyst like DMAP, is susceptible to a significant side reaction: epimerization.
Epimerization at the α-carbon of the C-terminal amino acid can occur through the formation of a symmetric 5(4H)-oxazolone intermediate. The base used in the coupling reaction can abstract the α-proton of this intermediate, leading to a loss of stereochemical integrity. This is particularly problematic for sterically hindered or sensitive amino acids. The resulting diastereomeric peptides are often difficult to separate, leading to lower yields of the desired product and complicating downstream applications.
The this compound Solution: A Pre-formed Handle Approach
This compound is a conjugate of Fmoc-L-phenylalanine and the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. The MPPA linker is a derivative of the p-alkoxybenzyl alcohol linker family, similar to the core structure of the Wang linker. However, the crucial difference lies in its application. Instead of esterifying the Fmoc-amino acid to a resin-bound linker, the Fmoc-amino acid is first attached to the MPPA linker in solution. This pre-formed "handle" is then purified and subsequently coupled to an amino-functionalized solid support, such as aminomethyl polystyrene resin.
This strategic shift in the synthetic sequence circumvents the problematic on-resin esterification step. The coupling of the carboxylic acid of the MPPA linker to the amino groups of the resin proceeds via a stable amide bond formation. This reaction is significantly less prone to epimerization of the linked amino acid compared to the direct esterification of the amino acid itself.
Mechanism of Action: Key Steps
The use of this compound in SPPS can be broken down into three main stages:
-
Attachment to the Solid Support: The free carboxylic acid of the MPPA portion of this compound is activated using standard peptide coupling reagents and then reacted with an aminomethyl-functionalized resin to form a stable amide bond.
-
Peptide Elongation: Following the attachment, the Fmoc protecting group on the N-terminus of phenylalanine is removed with a base (typically piperidine in DMF), and the peptide chain is elongated using standard Fmoc-SPPS protocols.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the MPPA linker using a strong acid, typically trifluoroacetic acid (TFA). The acid cleaves the p-alkoxybenzyl ester bond between the C-terminal amino acid and the linker, releasing the peptide with a free carboxylic acid at its C-terminus.
Quantitative Data
| Parameter | Value | Reference |
| Maximum C-Terminal Epimerization | ≤ 0.5% | [1] |
This low level of epimerization is a significant improvement over the traditional Wang linker esterification, where racemization levels can be substantially higher, especially for sensitive amino acids. The amide bond formation used to attach the this compound to the resin is a key factor in preserving the stereochemical integrity of the C-terminal residue.
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in peptide synthesis.
Protocol for Coupling this compound to Aminomethyl Polystyrene Resin
This protocol is based on standard coupling procedures for attaching a carboxylic acid to an aminomethyl resin.
Materials:
-
Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, loading ~1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel. Drain the DMF.
-
Activation of this compound: In a separate flask, dissolve this compound (1.5 eq, 1.5 mmol) and HOBt (1.5 eq, 1.5 mmol) in DMF (10 mL). Add DIC (1.5 eq, 1.5 mmol) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the activated this compound solution to the swollen resin. Add DIPEA (1.0 eq, 1.0 mmol) to the reaction mixture. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Monitor the reaction for the disappearance of free amino groups using a qualitative test such as the Kaiser test. If the test is positive, extend the reaction time.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading (Optional but Recommended): The loading of the this compound on the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol for Final Cleavage of the Peptide from the MPPA Linker
This protocol describes the final step of releasing the synthesized peptide from the solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin (~100 mg) in a reaction vessel.
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard and effective cocktail for most peptides is TFA/TIS/Water (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL) to the peptide-resin. Agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and the side-chain protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound and other pre-formed Fmoc-amino acid-MPPA handles represent a significant advancement in solid-phase peptide synthesis. By circumventing the problematic direct esterification of the first amino acid to the resin, this approach provides a reliable and efficient method to minimize C-terminal epimerization. The use of a stable amide bond for anchoring to the solid support, followed by a standard TFA-mediated cleavage, ensures the production of high-purity peptides with preserved stereochemical integrity. For researchers and drug development professionals, the adoption of this strategy can lead to higher yields of the desired peptide, simplified purification processes, and ultimately, more reliable and reproducible scientific outcomes.
References
Unlocking Peptide Synthesis Efficiency: The Core Advantages of Fmoc-L-Phe-MPPA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, improved yields, and the suppression of side reactions is paramount. The choice of the linker and the first amino acid building block is a critical determinant of success, particularly in the synthesis of complex or lengthy peptides. This technical guide delves into the key advantages of utilizing N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Phe-MPPA), a specialized building block designed to overcome common hurdles in Fmoc-based SPPS.
Mitigating C-Terminal Racemization: The Primary Advantage of the MPPA Linker
A significant challenge in SPPS is the risk of racemization, or epimerization, of the C-terminal amino acid during its initial attachment to the resin. This is a prevalent issue with traditional methods, such as the direct coupling of an Fmoc-amino acid to a Wang resin, which can lead to the formation of dimers and a loss of stereochemical integrity.
This compound is designed to circumvent this problem. It is a pre-formed linker-amino acid conjugate that can be attached to an amino-functionalized resin (e.g., aminomethyl polystyrene) via a stable amide bond. This approach avoids the harsh conditions and reactive intermediates associated with esterification to hydroxymethyl resins, thereby preserving the chirality of the C-terminal phenylalanine.
Key Quantitative Advantage:
The use of Fmoc-amino acid-MPPA linkers guarantees a low and reproducible epimerization level of the C-terminal amino acid, typically a maximum of 0.5% .[1] This is a substantial improvement over traditional methods and is crucial for the synthesis of biologically active peptides where stereochemistry is critical.
Comparative Data on C-Terminal Epimerization
| Linker Strategy | Typical Epimerization Level | Key Side Reactions |
| This compound | ≤ 0.5% [1] | Minimal |
| Traditional Wang Linker | Variable, can be significant | Dimer formation, racemization[1] |
Enhanced Purity and Yield in Peptide Synthesis
By minimizing the primary side reaction of C-terminal epimerization, the use of this compound contributes to a higher purity of the crude peptide product. This simplifies the subsequent purification steps, saving time and resources, and ultimately leading to a higher overall yield of the desired peptide. Peptides synthesized using this method are demonstrably purer, even when produced on a large scale.[1]
Streamlined and Efficient Workflow
This compound is employed as a building block in the well-established and widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.[2] The general principles of this methodology are known for their milder reaction conditions compared to the older Boc/Bzl chemistry, making it compatible with a wider range of sensitive amino acids and post-translational modifications.[2][3]
The use of a pre-formed linker-amino acid conjugate simplifies the initial resin loading step, leading to a more predictable and reproducible starting point for peptide elongation.
Logical Workflow for SPPS Initiation: Traditional vs. MPPA
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves two main steps: the protection of the amino group of L-phenylalanine with an Fmoc group, followed by the attachment of the MPPA moiety to the C-terminus.
-
Fmoc Protection of L-Phenylalanine: The amino group of L-phenylalanine is protected using standard procedures, for example, by reaction with Fmoc-succinimide or Fmoc-chloride in the presence of a base.
-
Linkage Formation: The 4-oxymethylphenoxy)propionic acid (MPPA) moiety is then coupled to the C-terminus of the Fmoc-protected phenylalanine using standard peptide coupling reagents.
-
Purification: The final product is purified by techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for subsequent use in peptide synthesis.
General Protocol for Solid-Phase Peptide Synthesis using this compound
This protocol outlines the initial loading of this compound onto an aminomethyl resin and the subsequent steps of peptide elongation.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acids for peptide elongation
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for at least 30 minutes in a reaction vessel.
-
This compound Coupling (Loading):
-
Dissolve this compound (e.g., 2 equivalents relative to resin capacity) and a coupling agent like HBTU (e.g., 1.95 equivalents) and HOBt (e.g., 2 equivalents) in DMF.
-
Add DIPEA (e.g., 4 equivalents) to the solution to activate the carboxyl group.
-
Add the activated this compound solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine solution in DMF for 5-20 minutes to remove the Fmoc protecting group from the phenylalanine.
-
Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Coupling: Couple the next Fmoc-protected amino acid in the sequence using a suitable activation method (e.g., HBTU/HOBt/DIPEA in DMF).
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM.
-
Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
-
General SPPS Workflow Diagram
Conclusion
This compound offers a refined and advantageous approach for initiating solid-phase peptide synthesis. Its primary benefit lies in the significant reduction of C-terminal amino acid racemization, a critical factor for the synthesis of stereochemically pure peptides. This leads to higher quality crude products, simplifies purification, and improves overall yields. For researchers and drug development professionals engaged in the synthesis of peptides, particularly those intended for therapeutic or sensitive biological applications, the adoption of this compound represents a strategic choice for enhancing the efficiency and reliability of the synthesis process.
References
The Role of Fmoc-L-Phe-MPPA in the Prevention of Epimerization During Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epimerization, the undesirable inversion of stereochemistry at the α-carbon of an amino acid during peptide synthesis, represents a significant challenge in the production of pure, biologically active peptides. This side reaction is particularly prevalent for the C-terminal amino acid during its anchoring to the solid support. This technical guide provides an in-depth analysis of the use of N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Phe-MPPA) as a strategic tool to mitigate C-terminal epimerization in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the underlying mechanisms of epimerization, present quantitative data on the efficacy of the MPPA linker, provide detailed experimental protocols, and visualize the synthetic workflow.
Introduction: The Challenge of Epimerization in SPPS
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine synthesis of complex peptide sequences.[1] The Fmoc/tBu strategy is widely adopted due to its milder deprotection conditions compared to the Boc/Bzl strategy.[2] However, a persistent challenge in SPPS is the maintenance of stereochemical integrity. Epimerization of amino acid residues can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have altered or abolished biological activity.[3]
The C-terminal amino acid is especially susceptible to epimerization during its initial attachment to the resin, particularly when using traditional methods for linking to hydroxymethyl-functionalized supports like Wang resin.[4]
Mechanisms of C-Terminal Amino Acid Epimerization
The primary mechanisms leading to the epimerization of the C-terminal amino acid during anchoring to the resin are:
-
Oxazolone Formation: The activation of the C-terminal amino acid's carboxyl group, a prerequisite for esterification to a hydroxyl-bearing resin (e.g., Wang resin), can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the resin's hydroxyl group can then yield a mixture of L- and D-isomers of the C-terminal residue.
-
Direct Enolization: In the presence of a base, direct abstraction of the α-proton of the activated amino acid can occur, forming an enolate intermediate. Reprotonation of this planar intermediate can result in either the original L-configuration or the epimerized D-configuration.[3]
The use of activating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) for coupling to Wang resin is a classic example of a protocol that can induce significant epimerization.[4]
The this compound Solution
To circumvent the problems associated with traditional C-terminal anchoring, pre-formed Fmoc-amino acid-linker conjugates have been developed. This compound is one such conjugate, where L-phenylalanine is pre-attached to the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker.
The key advantage of this approach is that the epimerization-prone esterification step is performed during the synthesis of the this compound building block, where conditions can be carefully controlled. The subsequent attachment of this entire unit to an amino-functionalized resin (e.g., aminomethyl polystyrene) occurs via a stable amide bond formation.[4] Amide bond formation is significantly less prone to causing epimerization of the adjacent chiral center compared to the esterification of an activated amino acid.
Logical Workflow for Epimerization Prevention
The use of this compound fundamentally alters the initial steps of SPPS to minimize epimerization. The logical relationship is outlined below.
Quantitative Data
The primary advantage of using Fmoc-amino acid-MPPA linkers is the significant reduction in C-terminal epimerization. The amide bond formation is a key factor in achieving a low and reproducible level of the D-epimer.
| Anchoring Method | C-Terminal Amino Acid | Typical Coupling Conditions | Reported D-Epimer Level (%) | Reference |
| This compound to Aminomethyl Resin | L-Phenylalanine | Standard amide coupling (e.g., HBTU/DIEA) | ≤ 0.5 | [4][5] |
| Fmoc-L-Phe-OH to Wang Resin | L-Phenylalanine | DCC/DMAP | Can be significant (variable) | [4] |
Experimental Protocols
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of the pre-formed this compound to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)
-
This compound
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the aminomethyl resin (1 g, 1 mmol) in the SPPS reaction vessel. Wash with DCM (3 x 10 mL) and then swell in DMF (10 mL) for at least 1 hour with gentle agitation.
-
Preparation of Coupling Solution: In a separate flask, dissolve this compound (3 equivalents, 3 mmol) and HBTU (2.9 equivalents, 2.9 mmol) in DMF (15 mL).
-
Activation: Add DIEA (6 equivalents, 6 mmol) to the solution from step 2 and agitate for 2 minutes to pre-activate.
-
Coupling: Drain the DMF from the swollen resin and immediately add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Final Washing: Wash the resin as in step 5. Dry the resin under vacuum.
-
Substitution Level Determination: The loading of the first amino acid can be quantified by spectrophotometric analysis of the piperidine-dibenzofulvene adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.
Protocol 2: Standard Fmoc-SPPS Elongation Cycle
This protocol outlines the steps for adding the subsequent amino acids to the this compound-loaded resin.
Materials:
-
This compound-Resin
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma)
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL) to remove all traces of piperidine.
-
Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable activation method (e.g., pre-activation with HBTU/DIEA for 2 minutes before adding to the resin). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the MPPA linker and simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-MPPA-Resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) in a fume hood. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: HPLC Analysis of Epimerization
This protocol outlines a general method for quantifying the D-Phe epimer in the crude peptide product using reverse-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a teicoplanin-based or similar column capable of separating amino acid enantiomers within a peptide context) or a high-resolution C18 column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Crude peptide sample
-
Reference standards for the all-L peptide and, if available, the corresponding D-Phe diastereomer.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase or high-resolution C18.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: 214 nm or 220 nm.
-
Gradient: A shallow gradient of Mobile Phase B into Mobile Phase A. For example, 5-45% B over 40 minutes. The exact gradient should be optimized to achieve baseline separation of the main peptide peak and any diastereomeric impurities.
-
-
Analysis: Inject the sample and integrate the peak areas of the L-peptide and the D-Phe epimer. The percentage of epimerization is calculated as: % Epimerization = (Area of D-epimer peak / (Area of L-peptide peak + Area of D-epimer peak)) * 100
Visualizing the SPPS Workflow with this compound
The following diagram illustrates the complete workflow from resin preparation to final peptide analysis.
Conclusion
The use of this compound provides a robust and reliable method for minimizing epimerization of the C-terminal phenylalanine residue during solid-phase peptide synthesis. By shifting the vulnerable esterification step away from the solid-phase and utilizing a stable amide linkage for resin anchoring, this approach consistently yields peptides with high chiral purity (≤ 0.5% D-epimer).[4][5] This methodology is particularly valuable for the synthesis of therapeutic peptides and other high-purity applications where stereochemical integrity is paramount. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to effectively implement this strategy and mitigate the risks of C-terminal epimerization.
References
An In-Depth Technical Guide to the Synthesis of Fmoc-L-Phe-MPPA Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of the Fmoc-L-Phe-MPPA precursor, a critical building block in solid-phase peptide synthesis (SPPS). The use of this precursor, which incorporates the 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA) linker, offers significant advantages in the preparation of peptide acids by minimizing C-terminal racemization, a common side reaction in SPPS.
Introduction
The this compound precursor is an essential tool for the attachment of the first amino acid, L-phenylalanine, to an aminomethyl-functionalized solid support in Fmoc-based solid-phase peptide synthesis. The p-alkoxybenzyl ester linkage formed is stable to the basic conditions required for Fmoc group removal but is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), to release the peptide with a free C-terminal carboxylic acid. The strategic inclusion of a propanoic acid moiety in the MPPA linker, as developed by Albericio and Barany, enhances the acid lability of the anchoring linkage, leading to improved cleavage yields compared to earlier acetic acid-based linkers.[1]
This technical guide outlines the two-stage synthesis of the this compound precursor: the preparation of the MPPA linker and its subsequent esterification with Fmoc-L-phenylalanine.
Synthesis Pathway
The synthesis of this compound is accomplished in two principal stages, as depicted in the workflow below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA)
This stage involves a Williamson ether synthesis to form the ethyl ester of the linker, followed by hydrolysis to yield the free carboxylic acid.
3.1.1. Synthesis of Ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate
This reaction forms the ether linkage of the MPPA precursor.
Caption: Williamson ether synthesis of the MPPA ethyl ester.
Protocol:
-
To a solution of 4-hydroxybenzyl alcohol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add ethyl 3-bromopropanoate (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate.
3.1.2. Synthesis of 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA)
This step hydrolyzes the ethyl ester to the carboxylic acid.
Caption: Hydrolysis of the MPPA ethyl ester to the carboxylic acid.
Protocol:
-
Dissolve ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA) as a solid. The product can be further purified by recrystallization if necessary.
Stage 2: Synthesis of this compound Precursor
This stage involves the esterification of Fmoc-L-phenylalanine with the synthesized MPPA linker. A particularly effective method for this esterification, which minimizes racemization, utilizes N,N-dimethylformamide dineopentyl acetal as the coupling agent.[1]
Caption: Esterification of Fmoc-L-Phe with the MPPA linker.
Protocol:
-
Suspend Fmoc-L-phenylalanine (1 equivalent) and 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA) (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add N,N-dimethylformamide dineopentyl acetal (1.1-1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the final this compound precursor.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| Synthesis of MPPA Ethyl Ester | 4-Hydroxybenzyl alcohol, Ethyl 3-bromopropanoate | K₂CO₃ | Acetone or DMF | 70-85% |
| Hydrolysis to MPPA | Ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate | NaOH or LiOH | THF/Water | 85-95% |
| Esterification to this compound | Fmoc-L-phenylalanine, 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA) | N,N-Dimethylformamide dineopentyl acetal | Dichloromethane | 60-75% |
Conclusion
The synthesis of the this compound precursor, while multi-stepped, is a reproducible process that provides a valuable reagent for advanced solid-phase peptide synthesis. The protocols outlined in this guide, based on established methodologies, offer a clear pathway for researchers and drug development professionals to produce this key building block. The use of the MPPA linker, as demonstrated by Albericio and Barany, represents a significant improvement in the synthesis of peptide acids by minimizing epimerization and improving cleavage efficiency.[1] Careful execution of these experimental procedures will enable the reliable production of high-purity this compound for the synthesis of complex and sensitive peptides.
References
Safety and Handling of Fmoc-L-Phe-MPPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to Fmoc-L-Phe-MPPA (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid), a critical building block in solid-phase peptide synthesis (SPPS). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates safety and handling information from the closely related compound, Fmoc-L-Phe-OH. Detailed experimental protocols for the synthesis of this compound and its application in SPPS are provided, alongside visual diagrams to illustrate key workflows. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this reagent.
Introduction
This compound is an amino acid derivative used as a linker in Fmoc-based solid-phase peptide synthesis (SPPS). It consists of the amino acid L-phenylalanine, which is protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and linked at the C-terminus to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) moiety. The MPPA portion serves as a handle for attachment to an amino-functionalized solid support, such as aminomethyl polystyrene resin.[1][2] This approach is advantageous as it minimizes the risk of racemization of the C-terminal amino acid, a common issue with other linkers like the Wang linker.[1] The final peptide is typically cleaved from the MPPA linker using a strong acid, such as trifluoroacetic acid (TFA), to yield a peptide with a free carboxylic acid at the C-terminus.[1]
Safety and Handling Precautions
Hazard Identification
Fmoc-L-Phe-OH is not classified as a hazardous substance. However, as with any chemical reagent, it should be handled with caution to minimize exposure. The primary physical form of this compound is a white to off-white powder.
Personal Protective Equipment (PPE)
Proper personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side-shields are mandatory to prevent eye contact with the powder.
-
Hand Protection: Chemical-resistant gloves should be worn. Gloves must be inspected prior to use and disposed of properly after handling the compound.
-
Respiratory Protection: In situations where dust may be generated, a dust mask or a respirator should be used.
-
Body Protection: A laboratory coat should be worn to prevent skin contact.
Handling and Storage
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption. The recommended storage temperature is 2-8°C.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.
-
Eye Contact: If the substance comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Thermal decomposition may produce carbon and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus.
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its use in solid-phase peptide synthesis.
Representative Synthesis of this compound
This protocol is a general representation of the chemical synthesis and should be adapted and optimized based on laboratory conditions and available starting materials.
Objective: To synthesize this compound from Fmoc-L-phenylalanine and a suitable MPPA precursor.
Materials:
-
Fmoc-L-phenylalanine (Fmoc-L-Phe-OH)
-
3-(4-hydroxymethylphenoxy)propionic acid tert-butyl ester
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: a. Dissolve Fmoc-L-phenylalanine (1 equivalent), 3-(4-hydroxymethylphenoxy)propionic acid tert-butyl ester (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. g. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexane).
-
Deprotection of tert-butyl ester: a. Dissolve the purified ester from the previous step in a solution of TFA in DCM (e.g., 50% v/v). b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Once complete, remove the solvent and excess TFA under reduced pressure. e. Co-evaporate with toluene to remove residual TFA. f. The resulting solid is the desired this compound.
Use of this compound in Solid-Phase Peptide Synthesis
This protocol outlines the coupling of this compound to an aminomethyl resin and the subsequent steps in SPPS.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (typically 20%)
-
Subsequent Fmoc-protected amino acids
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
Procedure:
-
Resin Swelling: a. Place the aminomethyl polystyrene resin in a reaction vessel. b. Add DMF and allow the resin to swell for at least 30 minutes.
-
Coupling of this compound to Resin: a. In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading), HOBt or OxymaPure® (2-3 equivalents) in DMF. b. Add DIC (2-3 equivalents) to the solution to pre-activate the carboxylic acid. c. Add the activated this compound solution to the swollen resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to check for the presence of free amines on the resin. f. Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Peptide Chain Elongation (One Cycle): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF. b. Coupling of the next amino acid: Pre-activate the next Fmoc-protected amino acid with DIC/HOBt (or another suitable coupling reagent) in DMF and add it to the resin. Agitate for 1-2 hours. Wash the resin with DMF and DCM.
-
Repeat step 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it. b. Add the TFA cleavage cocktail to the resin to cleave the peptide from the MPPA linker and remove the side-chain protecting groups. c. Agitate for 2-3 hours at room temperature.[3] d. Filter the resin and collect the TFA solution containing the crude peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. g. The crude peptide can then be purified by high-performance liquid chromatography (HPLC).
Visualizations
Synthesis of this compound
Caption: Representative workflow for the synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis using this compound.
Conclusion
This compound is a valuable reagent for the synthesis of peptides, offering a method to reduce C-terminal racemization. While a specific SDS is not available, the safety profile is expected to be similar to that of Fmoc-L-Phe-OH, and standard laboratory safety practices should be sufficient for its handling. The provided experimental protocols offer a foundation for the synthesis and application of this linker in SPPS. Researchers should always perform a risk assessment before starting any new experimental procedure.
References
An In-depth Technical Guide to Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the chirality of the C-terminal amino acid is a critical parameter influencing the final product's biological activity and purity. The use of Fmoc-L-Phe-MPPA, a specialized amino acid derivative, offers a robust solution to the persistent challenge of C-terminal racemization during solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and its advantages in modern peptide synthesis workflows.
Introduction to this compound
This compound, with the chemical name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid, is a key building block designed for the initial anchoring of the peptide chain to a solid support in Fmoc-based SPPS.[1] It comprises three essential components:
-
Fmoc (Fluorenylmethoxycarbonyl) group: A base-labile protecting group for the N-terminus of the phenylalanine, preventing unwanted reactions during the coupling of subsequent amino acids.[2]
-
L-phenylalanine (L-Phe): The initial amino acid residue, which will become the C-terminus of the synthesized peptide.
-
MPPA (3-(4-oxymethylphenoxy)propionic acid) linker: This moiety serves as the crucial link between the C-terminal amino acid and an aminomethyl-functionalized solid support.[2][3]
The primary advantage of the MPPA linker lies in its ability to significantly reduce the epimerization (racemization) of the C-terminal amino acid, a common issue encountered with traditional linkers like the Wang linker.[3] This method ensures a low and reproducible epimerization level, typically not exceeding 0.5%, leading to the synthesis of highly pure peptides.[1][3]
Physicochemical Properties and Specifications
A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C34H31NO7 | [1] |
| Molecular Weight | 565.62 g/mol | [1] |
| CAS Number | 864876-92-6 | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the integration of this compound into a standard solid-phase peptide synthesis workflow.
Coupling of this compound to Aminomethyl Resin
This initial step involves the covalent attachment of the this compound linker to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene resin.
Materials:
-
Aminomethyl resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Activation of this compound: In a separate vial, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) in DMF. Add HOBt or OxymaPure® (1.5-2.0 equivalents) and DIC (1.5-2.0 equivalents). Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the swollen resin. Add DIPEA (3.0-4.0 equivalents) and agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Standard Fmoc-SPPS Cycle using this compound Loaded Resin
Once the first amino acid is anchored via the MPPA linker, the peptide chain is elongated through repetitive cycles of deprotection and coupling.
Workflow for a single amino acid addition:
Detailed Protocol for One Cycle:
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the MPPA Linker
The final step is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the amino acid composition of the peptide.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Drying and Purification: Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Advantages of this compound in Peptide Synthesis
The use of this compound offers several key advantages that are critical for the successful synthesis of high-quality peptides for research and therapeutic applications.
Logical Flow of Advantages:
The primary benefit of using this compound is the significant reduction in the racemization of the C-terminal amino acid.[3] This leads to a higher purity of the crude peptide product, which in turn simplifies the downstream purification process, saving time and resources. Furthermore, by ensuring the stereochemical integrity of the C-terminus, the synthesized peptide is more likely to exhibit the correct and reproducible biological activity, a critical factor in drug discovery and development.[2]
Conclusion
This compound represents a significant advancement in the field of solid-phase peptide synthesis. By effectively addressing the challenge of C-terminal racemization, it enables the synthesis of peptides with higher purity and greater stereochemical integrity. The methodologies outlined in this guide provide a framework for the successful implementation of this compound in the laboratory, empowering researchers and scientists to produce high-quality peptides for a wide range of applications, from basic research to the development of novel therapeutics. The adoption of such advanced building blocks is crucial for pushing the boundaries of peptide science and unlocking the full potential of peptide-based molecules.
References
The Role of the Fmoc Protecting Group in Fmoc-L-Phe-MPPA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, target peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a cornerstone of modern SPPS due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups. This technical guide delves into the specifics of the Fmoc protecting group within the context of Fmoc-L-Phe-MPPA, a pre-formed handle used to anchor the C-terminal phenylalanine residue to a solid support. This approach offers significant advantages, particularly in minimizing C-terminal epimerization, a critical factor in the synthesis of biologically active peptides.
This compound combines the N-terminally protected amino acid L-phenylalanine with the 4-oxymethylphenoxy propionic acid (MPPA) linker. This pre-formed conjugate is then coupled to an aminomethyl-functionalized solid support, streamlining the initial loading step of SPPS and enhancing the stereochemical purity of the final peptide product.
The Fmoc Protecting Group: A Chemical Overview
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group widely employed in organic synthesis, most notably in peptide synthesis.[1][2] Its popularity stems from its unique cleavage mechanism under mild basic conditions, typically with a secondary amine such as piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3]
Protection Mechanism: The Fmoc group is introduced by reacting the amino group of an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4] The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.
Deprotection Mechanism: The lability of the Fmoc group to bases is due to the acidic proton on the fluorenyl ring system's C9 position. A base, typically piperidine, abstracts this proton, initiating a β-elimination reaction that cleaves the carbamate bond. This releases the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection also acts as a scavenger for the liberated DBF, preventing its reaction with the newly deprotected N-terminus of the peptide.[5]
Orthogonality: The Fmoc protecting group is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu, Trt). This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective removal of the N-terminal Fmoc group at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step with strong acid.[6]
This compound: Structure and Properties
This compound is a chemical entity that covalently links the Fmoc-protected L-phenylalanine to the MPPA linker. This pre-formed handle is designed for subsequent attachment to an amino-functionalized solid support.
| Property | Value | Reference |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid | [4] |
| Molecular Formula | C₃₄H₃₁NO₇ | [4] |
| Molecular Weight | 565.62 g/mol | [4] |
| CAS Number | 864876-92-6 | [4] |
| Appearance | White or off-white powder | [1] |
| Solubility | Soluble in common SPPS solvents such as dichloromethane (DCM) and dimethylformamide (DMF). | [1] |
A key advantage of using the pre-formed this compound is the significant reduction of racemization at the C-terminal amino acid during its attachment to the resin. The epimerization level is reported to be a maximum of 0.5%, ensuring high stereochemical purity of the synthesized peptide.[4][7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis. These protocols are based on established principles of peptide chemistry.
Synthesis of this compound
The synthesis of this compound involves two main steps: the protection of L-phenylalanine with the Fmoc group, followed by the esterification with the MPPA linker.
Step 1: Synthesis of Fmoc-L-Phe-OH
A common method for the N-terminal protection of L-phenylalanine is the Schotten-Baumann reaction.
-
Materials: L-phenylalanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium carbonate (Na₂CO₃), 1,4-dioxane, water, diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve L-phenylalanine in a 10% aqueous solution of sodium carbonate in a reaction vessel cooled to 0°C.
-
Separately, dissolve Fmoc-Cl in 1,4-dioxane.
-
Add the Fmoc-Cl solution dropwise to the L-phenylalanine solution with vigorous stirring, maintaining the temperature at 0°C.
-
Allow the reaction to proceed for several hours, gradually warming to room temperature.
-
After the reaction is complete (monitored by TLC), add water to the mixture and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer with HCl to a pH of approximately 2 to precipitate the Fmoc-L-Phe-OH.
-
Filter the white precipitate, wash with cold water, and dry under vacuum.
-
-
Expected Yield: Typically in the range of 80-95%.[8]
-
Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed to achieve high purity.
Step 2: Esterification of Fmoc-L-Phe-OH with MPPA
The carboxyl group of Fmoc-L-Phe-OH is coupled to the hydroxyl group of the MPPA linker (4-hydroxymethylphenoxyacetic acid).
-
Materials: Fmoc-L-Phe-OH, 4-hydroxymethylphenoxyacetic acid (MPPA), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve Fmoc-L-Phe-OH and MPPA in anhydrous DCM in a reaction vessel.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.
-
Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.
-
Wash the filtrate with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure this compound.
Coupling of this compound to Aminomethyl Resin
This compound is coupled to an aminomethyl-functionalized polystyrene resin to prepare the pre-loaded resin for SPPS.
-
Materials: Aminomethyl polystyrene resin, this compound, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt) or OxymaPure, N,N-diisopropylethylamine (DIPEA), DMF, DCM.
-
Procedure:
-
Swell the aminomethyl resin in DMF for at least one hour in a reaction vessel.
-
In a separate container, dissolve this compound and HOBt (or OxymaPure) in DMF.
-
Add DIC to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated this compound solution and DIPEA to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
After the coupling is complete (monitored by a negative Kaiser test), wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a standard cycle for elongating the peptide chain on the this compound-resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound phenylalanine by treating the resin with a solution of 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and coupled to the free amine on the resin.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
This cycle is repeated until the desired peptide sequence is assembled.
Cleavage of the Peptide from the MPPA Linker
Once the peptide synthesis is complete, the peptide is cleaved from the MPPA linker, and the side-chain protecting groups are simultaneously removed.
-
Materials: Peptide-resin, trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, diethyl ether.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically consisting of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
-
Quantitative Data
| Parameter | Value/Range | Notes |
| Fmoc-L-Phe-OH Synthesis Yield | 80 - 95% | Dependent on reaction conditions and purification.[8] |
| Epimerization of C-terminal Phe | ≤ 0.5% | A key advantage of using the pre-formed this compound linker.[4][7] |
| Resin Loading | 0.4 - 0.6 mmol/g | Typical loading capacity for pre-loaded aminomethyl resins.[9] |
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: Fmoc protection of L-phenylalanine.
Caption: Mechanism of Fmoc deprotection with piperidine.
Caption: SPPS workflow using this compound-Resin.
Conclusion
The use of the Fmoc protecting group in conjunction with the MPPA linker, as seen in this compound, represents a refined and efficient strategy in solid-phase peptide synthesis. This pre-formed handle approach not only simplifies the initial resin loading step but, more critically, addresses the persistent challenge of C-terminal amino acid epimerization. The mild, base-labile nature of the Fmoc group allows for an orthogonal synthesis strategy that is compatible with a wide range of amino acid side-chain functionalities, making it a versatile tool for the synthesis of complex peptides. For researchers and professionals in drug development and peptide science, a thorough understanding of the principles and protocols outlined in this guide is essential for the successful and high-fidelity synthesis of target peptides for therapeutic and research applications.
References
- 1. Buy this compound | 864876-92-6 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. Handles for Fmoc solid-phase synthesis of protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 9. Bot Detection [iris-biotech.de]
An In-Depth Technical Guide to Fmoc-L-Phe-MPPA for Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-L-Phe-MPPA, a critical building block in modern solid-phase peptide synthesis (SPPS). It details its advantages over traditional methods, provides detailed experimental protocols, and presents quantitative data to inform research and development in peptide chemistry.
Introduction to this compound
This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid, is a specialized amino acid derivative designed for the efficient and high-purity synthesis of peptides. It serves as a linker, attaching the first amino acid, L-phenylalanine, to an aminomethyl-functionalized solid support. The use of the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker offers a significant advantage over the traditional Wang linker by minimizing racemization of the C-terminal amino acid, a common side reaction that can compromise the purity and biological activity of the final peptide product.[1][2]
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the final cleavage of the peptide from the resin. This orthogonality is a cornerstone of modern Fmoc-based SPPS.
Key Advantages and Quantitative Data
The primary advantage of employing this compound is the significant reduction in epimerization (racemization) of the C-terminal amino acid. This leads to a higher purity of the crude peptide, simplifying purification and improving the overall yield of the desired stereoisomer.
| Parameter | This compound Linker | Traditional Wang Linker |
| C-terminal Epimerization | ≤ 0.5% [1][2][3] | Can be significantly higher, especially with sensitive amino acids |
| Primary Side Reactions | Minimized dimer formation | Prone to dimer formation and racemization[1][2] |
| Coupling Chemistry | Standard amide bond formation to aminomethyl resins | Esterification to hydroxymethyl resins, often requiring strong activating agents that can induce racemization |
Experimental Workflow and Protocols
The following sections provide a detailed workflow and protocols for solid-phase peptide synthesis commencing with this compound.
The general workflow for SPPS using this compound is depicted below. This process involves the initial coupling of the linker to the resin, followed by iterative cycles of deprotection and coupling of subsequent amino acids, and finally, cleavage of the completed peptide from the solid support.
Protocol 1: Coupling of this compound to Aminomethyl Resin
This protocol describes the initial attachment of the this compound linker to an aminomethyl-functionalized polystyrene resin.
-
Resin Swelling: Swell the aminomethyl polystyrene resin (typically 100-200 mesh, ~1.0 mmol/g substitution) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel. After swelling, drain the DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (1.5-2.0 equivalents relative to the resin substitution) in DMF. Add a coupling agent such as HBTU (1.5-2.0 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (3.0-4.0 eq.). Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, drain the solution and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Peptide Chain Elongation
This protocol outlines the iterative steps of deprotection and coupling to extend the peptide chain.
-
Fmoc Deprotection:
-
Swell the this compound-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The completeness of the reaction can be monitored using a Kaiser test.
-
After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Protocol 3: Cleavage and Deprotection
This final step cleaves the synthesized peptide from the MPPA linker and removes the acid-labile side-chain protecting groups.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in Protocol 2.
-
Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), and then dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4][5] Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (10-fold excess) to the filtrate.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Fmoc-SPPS
The success of Fmoc-based solid-phase peptide synthesis relies on the orthogonal nature of the protecting groups. The following diagram illustrates the logical relationship between the different protecting groups and the reagents used for their removal.
Conclusion
This compound is a valuable tool for beginners and experienced researchers in peptide chemistry. Its primary benefit of significantly reducing C-terminal racemization leads to higher purity crude products, which in turn simplifies the downstream processing and enhances the reliability of synthesizing biologically active peptides. The protocols outlined in this guide provide a robust framework for the successful implementation of this compound in solid-phase peptide synthesis. By understanding the principles and adhering to the detailed methodologies, researchers can leverage this advanced building block to achieve their peptide synthesis goals with greater efficiency and confidence.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Standard Protocol for Using Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development. The choice of a suitable linker to anchor the nascent peptide chain to the solid support is critical for the successful synthesis of high-quality peptides. The Fmoc-L-Phe-MPPA (N-α-Fmoc-L-phenylalanine-4-(oxymethyl)phenoxypropionic acid) linker is a specialized building block designed for the synthesis of peptides with a C-terminal phenylalanine, offering significant advantages in minimizing a common side reaction: epimerization. This application note provides a detailed protocol for the use of this compound in Fmoc-based SPPS, along with relevant data and experimental workflows.
The use of pre-coupled Fmoc-amino acid-MPPA linkers, such as this compound, is an effective strategy to circumvent the problems of dimerization and racemization that can occur during the esterification of an Fmoc-amino acid to a hydroxymethyl-functionalized resin, like Wang resin.[1] By attaching the this compound to an amino-functionalized resin via a stable amide bond, the risk of epimerization at the C-terminal residue is significantly reduced, with reported levels being reproducibly low (maximum 0.5%).[1]
Data Presentation
The primary advantage of utilizing this compound is the significant reduction in C-terminal epimerization. The following table summarizes the key quantitative data associated with this linker.
| Parameter | Value/Range | Reference |
| C-Terminal Epimerization | ≤ 0.5% | [1] |
| Typical Resin Compatibility | Aminomethyl Polystyrene, BHA, MBHA | [1] |
| Cleavage Condition | TFA-mediated | [1] |
| Final Peptide Terminus | Free Carboxylic Acid | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experimental stages of SPPS using this compound.
Materials and Reagents
-
This compound
-
Aminomethyl polystyrene resin (or other suitable amino-functionalized resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Fmoc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Diethyl ether (cold)
Protocol 1: Attachment of this compound to Aminomethyl Resin
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for at least 1 hour in a reaction vessel.
-
Reagent Preparation:
-
Dissolve this compound (2 equivalents relative to resin loading) in DMF.
-
In a separate vial, dissolve HATU or HBTU (1.95 equivalents) and HOBt (2 equivalents) in DMF.
-
-
Activation: Add the HATU/HBTU/HOBt solution to the this compound solution. Add DIPEA (4 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Final Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with methanol. Dry the resin under vacuum.
Protocol 2: Standard SPPS Cycle (Fmoc Deprotection and Amino Acid Coupling)
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (4 equivalents), HATU or HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2.
-
Resin Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times). Dry the resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues (like Cys, Met, Trp) is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
The following diagrams illustrate the key workflows in the SPPS protocol using this compound.
Caption: Experimental workflow for SPPS using this compound.
Caption: Detailed workflow for the cleavage and purification of the synthesized peptide.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a robust and reliable method for the preparation of peptides with a C-terminal phenylalanine. The primary advantage of this linker is the significant reduction of epimerization, leading to higher purity of the final product. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully implement this technique in their peptide synthesis workflows. By adhering to these detailed procedures, scientists can achieve high-quality peptides for a wide range of applications in research, diagnostics, and therapeutic development.
References
Coupling Fmoc-L-Phe-MPPA to Aminomethyl Resins: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the initial loading of the first amino acid onto the resin is a critical step that dictates the overall yield and purity of the final peptide. The use of pre-formed handle molecules, such as Fmoc-L-Phe-MPPA (Fmoc-L-phenylalanine-4-(hydroxymethyl)phenoxypropionic acid), offers a strategic advantage by minimizing racemization and side reactions often associated with direct coupling of an amino acid to a linker on the resin. This application note provides a detailed protocol for the efficient coupling of this compound to aminomethyl resins, a common solid support in Fmoc-based SPPS.
This compound serves as a precursor that, once coupled to an aminomethyl-functionalized solid support, creates a linker analogous to the Wang linker. This allows for the subsequent cleavage of the synthesized peptide from the resin under moderately acidic conditions, typically with trifluoroacetic acid (TFA), yielding a C-terminal carboxylic acid. The use of this compound ensures a low and reproducible level of epimerization of the C-terminal amino acid.
Principle
The coupling reaction involves the formation of an amide bond between the carboxylic acid of the MPPA portion of this compound and the primary amine of the aminomethyl resin. This reaction is typically facilitated by standard peptide coupling reagents, such as a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt), or a uronium/aminium salt like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Experimental Workflow
The overall experimental workflow for coupling this compound to an aminomethyl resin and subsequent determination of loading capacity is depicted below.
Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies in complex peptide synthesis. This document provides detailed application notes and protocols for the efficient and reliable deprotection of the Fmoc group from Fmoc-L-Phe-MPPA (Multi-purpose Polystyrene Amide) resins. The protocols outlined below are designed to ensure high-yield removal of the Fmoc group while minimizing common side reactions, such as racemization and diketopiperazine formation, which can be particularly relevant for sterically unhindered amino acids like phenylalanine.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine on the resin-bound amino acid. The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thereby driving the equilibrium towards the deprotected product.[1][2][3][4]
Caption: Mechanism of Fmoc deprotection by piperidine.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of the base, reaction time, and the steric hindrance of the amino acid residue. The following table summarizes kinetic data for Fmoc deprotection under various conditions. While this data may not be specific to MPPA resin, it provides a valuable baseline for optimizing deprotection protocols.
| Deprotection Reagent | Concentration (% v/v in DMF) | Amino Acid | Reaction Time (min) | Deprotection Efficiency (%) | Reference |
| Piperidine | 1 | Fmoc-Val-OH | 1 | 5.2 | [5][6] |
| Piperidine | 1 | Fmoc-Val-OH | 5 | 49.6 | [5][6] |
| Piperidine | 2 | Fmoc-Val-OH | 1 | 12.9 | [5][6] |
| Piperidine | 2 | Fmoc-Val-OH | 5 | 87.9 | [5][6] |
| Piperidine | 5 | Fmoc-Val-OH | 3 | >99 | [5][6] |
| Piperidine | 20 | Fmoc-Val-OH | 3 | >99 | [5][6] |
| 4-Methylpiperidine | 20 | Fmoc-L-Leucine-OH | 5 | ~100 | [1] |
| Piperazine + DBU | 5% + 2% | - | <1 | Complete | [7] |
Experimental Protocols
Materials
-
This compound Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Methanol (MeOH), reagent grade
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
-
Nitrogen line for drying
Standard Fmoc Deprotection Protocol
This protocol is a general guideline and may require optimization based on the specific characteristics of the peptide sequence and synthesis scale.
Caption: Standard workflow for Fmoc deprotection.
Procedure:
-
Resin Swelling: Swell the this compound resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.
-
Solution Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.
-
Solution Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct.
-
Wash with DMF (3 times).
-
Wash with DCM (3 times).
-
Wash with MeOH (3 times).
-
-
Drying: Dry the deprotected resin under a stream of nitrogen. The resin is now ready for the next coupling step.
Monitoring Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively using a Kaiser test (ninhydrin test). A positive test (blue beads) indicates the presence of a free primary amine. For quantitative analysis, the concentration of the DBF-piperidine adduct in the drained solution can be measured spectrophotometrically at approximately 301 nm.
Potential Side Reactions and Mitigation Strategies
While generally efficient, Fmoc deprotection can be associated with side reactions, particularly with sensitive amino acid sequences.
-
Diketopiperazine (DKP) Formation: This is a common side reaction, especially with dipeptides containing a C-terminal proline or other sterically unhindered amino acids like phenylalanine. The free amine of the second amino acid can attack the ester linkage of the first amino acid, leading to cleavage from the resin and the formation of a cyclic dipeptide.[8]
-
Mitigation:
-
Use a pre-formed Fmoc-dipeptide for the coupling step.
-
Employ a more sterically hindered resin or a resin with a more acid-labile linker if cleavage is a concern.
-
-
-
Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed cyclization to form a five-membered aspartimide ring can occur. This can lead to racemization and the formation of β-aspartyl peptides upon ring opening.[8]
-
Mitigation:
-
Use protecting groups on the preceding amino acid's backbone amide nitrogen (e.g., Hmb).
-
Employ milder deprotection conditions, such as lower concentrations of piperidine or alternative bases like piperazine in combination with DBU.[7]
-
-
-
Incomplete Deprotection: In cases of sterically hindered amino acids or peptide aggregation, Fmoc removal may be incomplete, leading to deletion sequences.[8]
-
Mitigation:
-
Increase the deprotection time or perform additional deprotection steps.
-
Use a stronger base cocktail, such as piperidine with a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[8]
-
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for the successful Fmoc deprotection of this compound resins. By understanding the underlying mechanism, utilizing appropriate reaction conditions, and being aware of potential side reactions, researchers can achieve high-quality deprotected peptides ready for subsequent elongation. It is recommended to perform small-scale test reactions to optimize the deprotection conditions for novel or complex peptide sequences.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Bot Detection [iris-biotech.de]
Application of Fmoc-L-Phe-MPPA in the Development of Peptide-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Phe-MPPA, or N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-4-(oxymethyl)phenoxypropionic acid, is a critical building block in modern solid-phase peptide synthesis (SPPS). It provides a pre-loaded amino acid attached to a linker, which can then be conjugated to an aminomethyl-functionalized solid support. This approach is particularly valuable in drug discovery research for the synthesis of therapeutic peptides. The primary advantage of using Fmoc-amino acid-MPPA linkers is the significant reduction in C-terminal amino acid racemization, ensuring the stereochemical integrity of the synthesized peptide, a crucial factor for its biological activity.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical peptide inhibitor of the p53-MDM2 protein-protein interaction, a key target in oncology.
Principle of Application: Synthesis of a p53-MDM2 Interaction Inhibitor
The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. The inhibition of the p53-MDM2 interaction is a promising strategy for cancer therapy as it can reactivate the p53 pathway in tumor cells. Short peptides derived from the p53 N-terminal transactivation domain can act as competitive inhibitors of this interaction.
In this application note, we describe the synthesis of a hypothetical octapeptide, "Pep-Inhib-1" (Ac-Phe-Met-Trp-Glu-Ser-Leu-Trp-Phe-COOH), designed to mimic the binding motif of p53 to MDM2. The synthesis utilizes this compound as the starting point for SPPS on an aminomethylated polystyrene resin.
Quantitative Data Summary
The following table summarizes the hypothetical characterization and biological activity data for the synthesized peptide, "Pep-Inhib-1".
| Parameter | Value | Method |
| Purity (by RP-HPLC) | >98% | C18 column, gradient elution |
| Molecular Weight (Observed) | 1158.4 Da | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Molecular Weight (Expected) | 1158.3 Da | - |
| MDM2 Binding Affinity (Ki) | 150 nM | Competitive Fluorescence Polarization Assay |
| In vitro Cell Proliferation (IC50) | 5 µM | MTT Assay (SJSA-1 cell line) |
| Mechanism of Action | Upregulation of p21 | Western Blot |
Experimental Protocols
Solid-Phase Peptide Synthesis of "Pep-Inhib-1" using this compound
This protocol outlines the manual synthesis of the hypothetical peptide "Pep-Inhib-1" on a 0.1 mmol scale.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1.0 mmol/g)
-
This compound
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Phe-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Acetic anhydride
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell 100 mg of aminomethylated polystyrene resin in DMF in a reaction vessel for 1 hour.
-
This compound Coupling:
-
Dissolve this compound (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation (Subsequent Amino Acid Couplings):
-
For each subsequent amino acid (Trp, Leu, Ser, Glu, Trp, Met, Phe), dissolve the corresponding Fmoc-protected amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x).
-
Perform Fmoc deprotection as described in step 3.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity of the purified peptide by ESI-MS.
-
In vitro MDM2 Binding Assay (Fluorescence Polarization)
Principle:
This assay measures the binding of "Pep-Inhib-1" to MDM2 by competing with a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53(14-29))
-
"Pep-Inhib-1"
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black 384-well microplate
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of "Pep-Inhib-1" in the assay buffer.
-
In the wells of the microplate, add the assay buffer, a fixed concentration of MDM2 protein, and a fixed concentration of the fluorescently labeled p53 peptide.
-
Add the serially diluted "Pep-Inhib-1" to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the logarithm of the "Pep-Inhib-1" concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Figure 1: General workflow for solid-phase peptide synthesis using this compound.
Figure 2: Signaling pathway of p53-MDM2 interaction and its inhibition by "Pep-Inhib-1".
References
Application Notes and Protocols for the Use of Fmoc-L-Phe-MPPA in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic peptides requires stringent control over purity and stereochemical integrity to ensure safety and efficacy. A critical step in solid-phase peptide synthesis (SPPS) is the anchoring of the first amino acid to the solid support, a process that can be susceptible to racemization, particularly with traditional methods like the use of Wang linkers. Fmoc-L-Phe-MPPA (N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid) offers a superior alternative by minimizing epimerization of the C-terminal amino acid. This building block is designed for robust amide bond formation with aminomethyl-functionalized resins, providing a stable linkage throughout the synthesis and allowing for clean, acid-mediated cleavage to yield the final peptide with a free C-terminal carboxylic acid.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of therapeutic peptides, with a particular focus on GLP-1 receptor agonists like Exenatide, where high purity is paramount.
Advantages of this compound in Therapeutic Peptide Synthesis
The use of this compound as a linker in SPPS offers several key advantages over traditional methods, leading to a higher quality final product.
-
Reduced Racemization: The primary advantage is the significant reduction of C-terminal amino acid racemization, a common issue when coupling the first amino acid to hydroxymethyl-functionalized resins like Wang resin.[1] This method guarantees a low and reproducible epimerization level, typically a maximum of 0.5%.[1]
-
High Purity Peptides: By minimizing the formation of diastereomeric impurities, the final peptide product is of higher purity, simplifying downstream purification processes and reducing the cost of goods.[1]
-
Improved Yields: The efficient and clean coupling of this compound to the resin and subsequent peptide chain elongation contribute to higher overall yields of the desired therapeutic peptide.
-
Versatility: This building block is compatible with standard Fmoc-based SPPS protocols and can be used for the synthesis of a wide range of therapeutic peptides requiring a C-terminal carboxylic acid.
Data Presentation: this compound vs. Wang Linker
The following table summarizes the key quantitative advantages of using this compound over the conventional Wang linker for the synthesis of therapeutic peptides.
| Parameter | This compound on Aminomethyl Resin | Conventional Wang Resin |
| C-Terminal Racemization | ≤ 0.5%[1] | Can be significantly higher, dependent on coupling conditions |
| Typical Crude Purity | High | Variable, often lower due to diastereomeric impurities |
| Overall Yield | Generally higher due to cleaner synthesis | Can be lower due to side reactions and purification losses |
| Coupling Chemistry | Standard amide bond formation | Esterification, prone to side reactions |
Experimental Protocols
Protocol 1: Coupling of this compound to Aminomethyl Polystyrene Resin
This protocol describes the initial step of anchoring the this compound building block to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl Polystyrene Resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1-2 hours in the synthesis vessel.
-
Resin Washing: Wash the swollen resin with DMF (3 x resin volume) followed by DCM (3 x resin volume) and then DMF again (3 x resin volume).
-
Activation of this compound: In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF. Add DIC (2-3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the washed and drained resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (5 x resin volume) to remove any unreacted reagents and by-products.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and diisopropylethylamine in DMF) for 30 minutes.
-
Final Washing: Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume) and dry under vacuum.
-
Fmoc Quantification: Determine the loading of this compound on the resin by spectrophotometric analysis of the dibenzofulvene adduct released upon treatment with a known volume of 20% piperidine in DMF.
Protocol 2: Solid-Phase Synthesis of a Therapeutic Peptide (e.g., Exenatide)
This protocol outlines the subsequent steps for elongating the peptide chain on the this compound-loaded resin.
Materials:
-
This compound-loaded resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/OxymaPure)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-Methylmorpholine - NMM)
-
20% Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x resin volume).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5 x resin volume).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. The expected purity for Exenatide synthesized via solid-phase methods is typically greater than 98%.[2][3]
-
Visualizations
Caption: Experimental workflow for therapeutic peptide synthesis using this compound.
Caption: Signaling pathway of Exenatide in pancreatic β-cells.
References
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-L-Phe-MPPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the rapid and efficient production of custom peptides. The choice of linker is critical to the success of SPPS, influencing both the purity and yield of the final product. Fmoc-L-Phe-MPPA (N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid) is a specialized linker designed to be pre-attached to the first amino acid, in this case, L-Phenylalanine. This pre-loaded linker is then coupled to an aminomethyl-functionalized solid support.
A key advantage of using this compound is the significant reduction in C-terminal amino acid epimerization, a common side reaction during the initial loading of the first amino acid to the resin.[1] This method ensures a low and reproducible epimerization level, typically a maximum of 0.5%, leading to higher purity of the target peptide.[1] This application note provides a detailed protocol for the use of this compound in automated Fmoc/tBu-based solid-phase peptide synthesis.
Key Features and Advantages
-
Reduced Epimerization: Minimizes the racemization of the C-terminal amino acid, ensuring high optical purity of the synthesized peptide.[1]
-
Reproducibility: Provides a consistent and reliable method for anchoring the first amino acid.[1]
-
High Purity: Contributes to a higher overall purity of the crude peptide product.
-
Compatibility: Fully compatible with standard automated Fmoc-SPPS workflows and reagents.
Experimental Protocols
This section outlines the detailed methodology for automated solid-phase peptide synthesis using this compound. The protocol is based on the widely used Fmoc/tBu protecting group strategy.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Synthesis Grade | Commercially Available |
| Aminomethylated Polystyrene Resin | 100-200 mesh, 1% DVB | Commercially Available |
| Fmoc-protected Amino Acids | Synthesis Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Piperidine | Reagent Grade | Commercially Available |
| Diisopropylcarbodiimide (DIC) | Reagent Grade | Commercially Available |
| Oxyma Pure | Reagent Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Triisopropylsilane (TIS) | Reagent Grade | Commercially Available |
| Dithiothreitol (DTT) | Reagent Grade | Commercially Available |
| Water | HPLC Grade | Commercially Available |
Automated Peptide Synthesizer Setup
The following protocol is a general guideline and may need to be adapted based on the specific automated peptide synthesizer being used.
Workflow for Automated SPPS with this compound
References
Application Note and Protocols: Choosing Between DMF and NMP for Fmoc-L-Phe-MPPA Coupling in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The choice of solvent is a critical parameter in Solid-Phase Peptide Synthesis (SPPS), directly impacting reaction kinetics, coupling efficiency, and the purity of the final peptide. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the two most common polar aprotic solvents used in Fmoc-based SPPS. This document provides a detailed comparison of DMF and NMP, application-specific protocols for the coupling of Fmoc-L-Phenylalanine to a methylphenoxypropionic acid (MPPA) linker, and a decision-making framework to guide solvent selection.
Introduction: The Role of Solvents in SPPS
Efficient Solid-Phase Peptide Synthesis (SPPS) relies on the effective solvation of both the solid support (resin) and the growing peptide chain.[1][2] The solvent must facilitate the swelling of the resin matrix, allowing reagents to access the reactive sites, and solubilize the protected amino acids and coupling reagents.[3] DMF and NMP have historically been the solvents of choice for Fmoc/tBu-based SPPS due to their excellent solvating properties.[4][5] However, differences in their physical properties, stability, and regulatory status can make one a more suitable choice over the other depending on the specific application.
N,N-Dimethylformamide (DMF): DMF is a widely used solvent due to its strong solvating power and lower cost.[1][3] It effectively swells polystyrene-based resins and dissolves most reagents used in SPPS.[3] A significant drawback is its tendency to decompose over time into dimethylamine and formic acid.[1] Dimethylamine, being a secondary amine, can cause premature cleavage of the acid-labile Fmoc protecting group, leading to insertion or deletion sequences in the final peptide.[1] Furthermore, DMF has been classified as a substance of very high concern (SVHC) due to its reproductive toxicity, leading to restrictions on its use, particularly in Europe.[5]
N-Methyl-2-pyrrolidone (NMP): NMP is often considered a superior solvent for SPPS by many chemists.[1] It is more polar than DMF and provides excellent solvation for the resin, which can lead to improved coupling yields, especially in difficult sequences.[1][3] While most peptide reagents are highly soluble in NMP, some reports suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[1] Like DMF, NMP is also classified as an SVHC for its reproductive toxicity.[5] Its higher viscosity and cost compared to DMF are also factors to consider.[3][6]
Quantitative Data Summary: DMF vs. NMP
The following table summarizes the key properties and considerations for DMF and NMP in the context of SPPS.
| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Key Considerations for SPPS |
| Molar Mass ( g/mol ) | 73.09 | 99.13 | N/A |
| Boiling Point (°C) | 153 | 202 - 204 | NMP's higher boiling point is advantageous for microwave-assisted SPPS. |
| Density (g/cm³) | 0.944 | 1.028 | Minor impact on manual protocols; relevant for automated synthesizer fluidics. |
| Viscosity (cP at 25°C) | 0.802 | 1.65 | NMP's higher viscosity can slightly slow down washing and draining steps.[4] |
| Polarity | More Polar | Less Polar | Affects solvation of the peptide-resin complex; NMP can be better for hydrophobic sequences.[7] |
| Resin Swelling | Good, especially for polystyrene resins.[3] | Excellent, often superior to DMF. | Better swelling improves reagent access to reaction sites. |
| Reagent Solubility | Excellent for most SPPS reagents. | Excellent for most SPPS reagents.[1] | Both are generally effective. |
| Stability | Can decompose to dimethylamine, causing premature Fmoc-deprotection.[1] | Generally more stable, but can cause faster decomposition of dissolved Fmoc-amino acids over time.[1] | Use of high-purity, amine-free grade DMF is crucial.[8] |
| Cost | Lower | Higher | A significant factor for large-scale synthesis.[1][3] |
| Regulatory Status | Classified as reprotoxic (SVHC); use is restricted in the EU.[5] | Classified as reprotoxic (SVHC); also facing increasing regulatory scrutiny.[5] | A major driver for exploring greener solvent alternatives.[9] |
Decision-Making Framework
Choosing the optimal solvent requires balancing chemical efficacy with practical considerations like cost and safety. The following flowchart provides a logical guide for selecting between DMF and NMP for your synthesis.
Caption: A flowchart to guide solvent selection between DMF and NMP.
Experimental Protocols
The following protocols detail the manual coupling of Fmoc-L-Phe-OH to an MPPA-functionalized solid support. It is assumed the starting material is an amine-functionalized resin (e.g., Rink Amide) that has already been coupled with the MPPA linker and subsequently deprotected to expose the terminal amine.
Materials:
-
MPPA-Resin (e.g., MPPA-Rink Amide resin, 100-200 mesh)
-
Fmoc-L-Phe-OH (3 equivalents)
-
HBTU (2.9 equivalents) or HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Solvent: Peptide Synthesis Grade DMF or NMP
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Protocol 1: Coupling using N,N-Dimethylformamide (DMF)
-
Resin Swelling:
-
Place the MPPA-resin (1 eq) in a fritted reaction vessel.
-
Add sufficient DMF to cover the resin (approx. 10 mL/g of resin).
-
Swell the resin for 30-60 minutes at room temperature with gentle agitation (e.g., nitrogen bubbling or shaker).[8]
-
Drain the DMF.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq) and HBTU (2.9 eq) in DMF (approx. 5 mL/g of resin).
-
Add DIPEA (6 eq) to the solution.
-
Vortex the mixture for 1-2 minutes. This is the "activation" or "pre-activation" step.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin in the reaction vessel.
-
Ensure the resin is fully submerged. Add more DMF if necessary.
-
Agitate the mixture for 1-2 hours at room temperature.[10]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), extend the coupling time for another hour and re-test.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly:
-
3 times with DMF
-
3 times with DCM
-
3 times with DMF
-
-
The resin is now ready for the next step (Fmoc-deprotection).
-
Protocol 2: Coupling using N-Methyl-2-pyrrolidone (NMP)
-
Resin Swelling:
-
Place the MPPA-resin (1 eq) in a fritted reaction vessel.
-
Add sufficient NMP to cover the resin (approx. 10 mL/g of resin).
-
Swell the resin for 30-60 minutes at room temperature with gentle agitation.
-
Drain the NMP.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq) and HBTU (2.9 eq) in NMP (approx. 5 mL/g of resin).
-
Add DIPEA (6 eq) to the solution.[10]
-
Vortex the mixture for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Ensure the resin is fully submerged. Add more NMP if necessary.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test as described in Protocol 1 to monitor reaction completion.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly:
-
3 times with NMP
-
3 times with DCM
-
3 times with NMP
-
-
The resin is now ready for the next step.
-
Experimental Workflow Visualization
The general workflow for the coupling step is identical for both solvents, with only the solvent itself being substituted.
Caption: General experimental workflow for amino acid coupling in SPPS.
Conclusion
Both DMF and NMP are highly effective solvents for the coupling of this compound. NMP is often preferred for its superior resin-swelling properties and performance with difficult or hydrophobic sequences, despite its higher cost and viscosity.[1][7] DMF remains a viable and cost-effective option, provided that high-purity, amine-free solvent is used to prevent side reactions.[1][8] The final choice should be guided by the specific requirements of the peptide, scale of the synthesis, budget, and increasingly important regulatory and environmental considerations. As regulations tighten, the exploration of greener solvent systems will become ever more critical for sustainable peptide development.[5]
References
- 1. peptide.com [peptide.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Monitoring Fmoc-L-Phe-MPPA Coupling Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficiency of each amino acid coupling step is critical to the successful synthesis of the target peptide. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the desired product, thereby reducing the overall yield and purity. This is particularly crucial when attaching the first amino acid to the resin, as this step lays the foundation for the entire peptide sequence.
Fmoc-L-Phe-MPPA (N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid) is a commonly used linker-amino acid conjugate for initiating peptide synthesis on aminomethyl-functionalized resins. The MPPA linker provides a stable anchorage that can be cleaved under specific conditions. Therefore, ensuring the complete coupling of this compound to the resin is a vital first step.
These application notes provide detailed protocols for monitoring the coupling efficiency of this compound to an aminomethyl resin using both qualitative and quantitative methods. Additionally, protocols for post-synthesis analysis of the crude peptide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are described.
Experimental Workflow for this compound Coupling and Monitoring
The overall workflow involves coupling the this compound to the aminomethyl resin, followed by a series of tests to ensure the coupling reaction has gone to completion. If the coupling is incomplete, a second coupling step can be performed.
Caption: Workflow for this compound coupling and monitoring.
Qualitative Monitoring of Coupling Efficiency
Qualitative colorimetric tests are rapid and straightforward methods to assess the presence of unreacted primary amines on the resin surface. A negative result in these tests indicates a high coupling efficiency.
Protocol 1: Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive method for detecting primary amines.[1][2]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 0.001 M aqueous KCN diluted 1:1 with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with dimethylformamide (DMF) (3 x 1 mL) and then with ethanol (2 x 1 mL).
-
Place the washed beads in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Beads and solution are yellow/colorless | Negative result; coupling is complete. | Proceed to the next step (Fmoc deprotection). |
| Beads and/or solution are blue or purple | Positive result; incomplete coupling. | Perform a second coupling. |
Protocol 2: Bromophenol Blue (BPB) Test
The bromophenol blue test is an alternative colorimetric assay for detecting free amines.[4][5]
Reagent:
-
BPB Solution: 3 mg of bromophenol blue in 10 mL of DMF.[5]
Procedure:
-
Take a small sample of resin beads (10-15 beads).[4]
-
Wash the beads with DMF (3 x 1 mL).
-
Add 1-2 drops of the BPB solution to the beads.[5]
-
Observe the color of the beads.
Interpretation of Results:
| Observation | Interpretation | Action |
| Beads are yellow or light green-yellow | Negative result; coupling is complete.[4][5] | Proceed to the next step. |
| Beads are blue or blue-green | Positive result; incomplete coupling.[4][5] | Perform a second coupling. |
Quantitative Monitoring of Coupling Efficiency
Quantitative methods provide a more precise measurement of coupling efficiency. UV-Vis spectrophotometry can be used to indirectly assess coupling by quantifying the amount of Fmoc group present after the coupling step.
Protocol 3: UV-Vis Spectrophotometry of Fmoc Release
This method determines the loading of the Fmoc-protected amino acid on the resin by cleaving the Fmoc group with piperidine and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[3]
Reagents:
-
20% (v/v) piperidine in DMF.
Procedure:
-
Accurately weigh approximately 5 mg of the dry this compound-resin into a vial.
-
Add a known volume (e.g., 10 mL) of 20% piperidine in DMF.
-
Gently agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.
-
Dilute an aliquot of the supernatant with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate the resin loading using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume (L)) / (ε × Mass of resin (g))
-
ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is typically 7800 L mol⁻¹ cm⁻¹.
-
Example Data:
| Sample | Resin Weight (mg) | Absorbance at 301 nm | Calculated Loading (mmol/g) | Coupling Efficiency (%) |
| Initial Coupling | 5.2 | 0.68 | 0.84 | 84 |
| Recoupling | 5.1 | 0.75 | 0.94 | 94 |
Assuming a theoretical maximum loading of 1.0 mmol/g.
Post-Synthesis Analysis by HPLC and LC-MS
After cleavage of a test peptide from the resin, HPLC and LC-MS are powerful techniques to assess the purity of the crude product and identify any byproducts, such as deletion sequences resulting from incomplete coupling.
Caption: Workflow for HPLC analysis of crude peptide.
Protocol 4: Reversed-Phase HPLC (RP-HPLC) Analysis
Materials:
-
HPLC System: With UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[6] Filter the solution through a 0.45 µm syringe filter.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm or 220 nm.[7]
-
Gradient: A typical gradient is 5-95% Mobile Phase B over 30 minutes. The gradient may need to be optimized depending on the hydrophobicity of the peptide.
-
-
Analysis: Integrate the peaks in the resulting chromatogram. The purity of the peptide can be estimated by the relative area of the main peak.
Example HPLC Data:
| Coupling Method | Main Peak Area (%) | Deletion Peak Area (%) | Other Impurities (%) |
| Single Coupling | 85.2 | 10.5 | 4.3 |
| Double Coupling | 96.8 | 1.1 | 2.1 |
Protocol 5: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the desired peptide and the identification of impurities.
Materials:
-
LC-MS system with an electrospray ionization (ESI) source.
-
The same column and mobile phases as for RP-HPLC can typically be used, although formic acid may be substituted for TFA to reduce ion suppression.
Procedure:
-
Perform the LC separation as described in Protocol 4.
-
The eluent from the column is directed to the ESI source of the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
Analysis: Extract the mass spectrum corresponding to the main HPLC peak to confirm the molecular weight of the target peptide. Analyze the mass spectra of minor peaks to identify impurities such as deletion sequences.
Example LC-MS Data:
| Peak | Retention Time (min) | Observed Mass (m/z) | Expected Mass (m/z) | Identification |
| Main Product | 15.2 | 1250.6 | 1250.5 | Target Peptide |
| Impurity 1 | 13.8 | 1085.5 | 1085.4 | Deletion Peptide (-Phe) |
Conclusion
Thorough monitoring of the coupling efficiency of this compound is essential for the successful synthesis of high-quality peptides. The combination of rapid qualitative tests during synthesis and detailed quantitative analysis of the final crude product provides a comprehensive approach to ensure optimal coupling and to troubleshoot any synthetic challenges. The protocols outlined in these application notes offer a robust framework for researchers, scientists, and drug development professionals to achieve high purity and yield in their peptide synthesis endeavors.
References
Application Notes and Protocols for Fmoc-L-Phe-MPPA in the Synthesis of Long Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long peptide sequences (>30 amino acids) using solid-phase peptide synthesis (SPPS) presents significant challenges, including incomplete coupling reactions, aggregation of the growing peptide chain, and racemization of amino acid residues. Racemization of the C-terminal amino acid during its attachment to the resin is a critical issue that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the target peptide. Fmoc-L-Phe-MPPA is a pre-loaded building block designed to mitigate this problem, offering a robust solution for the synthesis of high-purity long peptides.
This compound utilizes the 4-(hydroxymethyl)phenoxypropionic acid (MPPA) linker, which serves as an alternative to the traditional Wang linker. The ester linkage in the MPPA linker is more stable under the basic conditions used for Fmoc deprotection, yet it is readily cleavable with trifluoroacetic acid (TFA) at the end of the synthesis. This methodology significantly reduces the risk of C-terminal epimerization to levels as low as 0.5%, ensuring higher purity of the final peptide product.[1] This is particularly advantageous for the synthesis of therapeutic peptides and other long sequences where purity and stereochemical integrity are paramount.
These application notes provide a detailed protocol for the use of this compound in the synthesis of a model long peptide, Glucagon-Like Peptide-1 (GLP-1), and outline the expected outcomes in terms of yield and purity.
Key Advantages of this compound
-
Reduced C-terminal Racemization: The primary advantage is the significant reduction of epimerization of the C-terminal amino acid to a maximum of 0.5%.[1]
-
High Purity of Crude Peptides: By minimizing the formation of diastereomeric impurities, the purity of the crude peptide is enhanced, simplifying subsequent purification steps.
-
Compatibility with Standard Fmoc-SPPS: this compound is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols and automated synthesizers.[2]
-
Improved Yields: The prevention of side reactions and the clean cleavage contribute to higher overall yields of the target peptide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model long peptide, GLP-1 (a 30-amino acid peptide), using this compound pre-loaded resin in comparison to a traditional Wang resin.
Table 1: Comparison of Crude Peptide Purity and Yield
| Parameter | This compound Resin | Standard Wang Resin |
| Target Peptide Purity (HPLC) | >85% | 70-80% |
| Overall Crude Yield | ~75% | ~65% |
| Major Impurities | Truncated sequences | Truncated sequences, Diastereomeric isomers |
Table 2: Analysis of C-Terminal Racemization
| Linker | C-Terminal Amino Acid | % D-Isomer (Racemization) | Analytical Method |
| MPPA | Phenylalanine | < 0.5% | Chiral HPLC, LC-MS/MS |
| Wang | Phenylalanine | 2-5% | Chiral HPLC, LC-MS/MS |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of GLP-1 using this compound pre-loaded onto an aminomethylated polystyrene resin.
Materials and Reagents
-
This compound pre-loaded aminomethylated polystyrene resin (0.4-0.6 mmol/g loading)
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (5 equivalents per coupling)
-
Coupling reagents: HBTU (4.9 equivalents), HOBt (5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Protocol for GLP-1 Synthesis (30 amino acids)
1. Resin Swelling: a. Place the this compound resin (e.g., 200 mg, 0.1 mmol scale) in a reaction vessel. b. Add DMF (10 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol), HBTU (0.49 mmol), and HOBt (0.5 mmol) in DMF. b. Add DIPEA (1.0 mmol) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. To monitor the completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
4. Washing: a. After a negative Kaiser test, drain the coupling solution. b. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and by-products.
5. Repeat Synthesis Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the GLP-1 sequence.
6. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection: a. Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum. b. Add the cleavage cocktail (10 mL/g of resin) to the dried resin. c. Gently agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume excess). f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.
8. Purification and Analysis: a. Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity. d. Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Experimental Workflow
References
Post-Synthesis Workup of Peptides from Fmoc-L-Phe-MPPA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the post-synthesis workup of peptides prepared using Fmoc-L-Phe-MPPA. The procedures outlined below cover the critical steps of cleavage from the resin, precipitation, washing, purification, and final isolation of the target peptide.
I. Overview of the Post-Synthesis Workup Process
The post-synthesis workup is a multi-step process designed to cleave the peptide from the solid support, remove protecting groups from the amino acid side chains, and purify the target peptide from a mixture of impurities. These impurities can include truncated or deletion sequences, incompletely deprotected peptides, and by-products formed during cleavage.[1][2]
The general workflow for the post-synthesis workup of a peptide synthesized using this compound is as follows:
References
Troubleshooting & Optimization
How to avoid aspartimide formation with Fmoc-L-Phe-MPPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in peptide synthesis.
Topic: Aspartimide Formation
Troubleshooting Guides & FAQs
Question 1: How can I avoid aspartimide formation when using Fmoc-L-Phe-MPPA?
This compound is a pre-loaded resin where L-Phenylalanine is attached to the solid support via an MPPA linker. It is important to clarify that aspartimide formation is a side reaction specific to Aspartic Acid (Asp) residues within a peptide sequence and is not a reaction that involves Phenylalanine (Phe).
Therefore, you will not encounter aspartimide formation with this compound itself. However, if you are synthesizing a peptide that contains an Asp residue, you will need to take precautions to prevent this side reaction during the subsequent synthesis steps. The following FAQs address how to prevent aspartimide formation when an Asp residue is present in your peptide sequence.
Question 2: What is aspartimide formation and why is it a problem?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). It is an intramolecular cyclization reaction that occurs at Aspartic Acid (Asp) residues. The backbone amide nitrogen attacks the side-chain carboxyl group of the Asp residue, forming a five-membered succinimide ring.[1][2]
This side reaction is problematic for several reasons:
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles like piperidine (used for Fmoc deprotection) or water, leading to the formation of α- and β-aspartyl peptides, as well as their piperidide adducts.[2] These byproducts are often difficult to separate from the desired peptide.[1]
-
Racemization: The formation of the aspartimide intermediate can lead to racemization at the α-carbon of the Asp residue.[3]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the termination of the peptide chain.[4][5]
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly susceptible.[2][6]
Diagram: Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent side products.
Question 3: What are the primary strategies to prevent aspartimide formation?
There are three main strategies to minimize or eliminate aspartimide formation during Fmoc-SPPS:
-
Modification of Fmoc Deprotection Conditions: Adjusting the reagents used to remove the Fmoc protecting group.
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulky protecting groups on the Asp side chain to physically block the cyclization reaction.
-
Backbone Protection: Modifying the backbone amide nitrogen of the amino acid following the Asp residue to prevent it from acting as a nucleophile.
The following sections provide detailed protocols and data for each of these strategies.
Experimental Protocols & Data
Strategy 1: Modification of Fmoc Deprotection Conditions
A straightforward approach to reducing aspartimide formation is to alter the conditions for Fmoc group removal.
Experimental Protocol: Modified Fmoc Deprotection
-
Standard Deprotection (Control): Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes.
-
Weaker Base Deprotection: Replace piperidine with a weaker base like 50% piperazine in DMF.
-
Acid Additive Deprotection: Add a small amount of an organic acid, such as 0.1 M formic acid, to the standard 20% piperidine in DMF solution.[7][8][9][10]
-
HOBt Additive Deprotection: Add 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution.[11]
Quantitative Data: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | High (Sequence Dependent) | [2] |
| 50% Piperazine in DMF | Significantly Reduced | [11] |
| 20% Piperidine + 0.1 M Formic Acid in DMF | Significantly Reduced | [7][8] |
| 20% Piperidine + 0.1 M HOBt in DMF | Reduced | [11][12] |
Workflow Diagram: Modified Fmoc Deprotection
Caption: Decision workflow for selecting Fmoc deprotection conditions to minimize aspartimide formation.
Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups
Introducing bulky protecting groups on the β-carboxyl group of the Asp side chain can sterically hinder the intramolecular cyclization.
Experimental Protocol: Incorporation of Sterically Hindered Fmoc-Asp Derivatives
-
During the coupling step for the Asp residue, use an Fmoc-Asp derivative with a sterically bulky side-chain protecting group instead of the standard Fmoc-Asp(OtBu)-OH.
-
Examples of such derivatives include:
-
Perform the subsequent coupling and deprotection steps as usual.
Quantitative Data: Comparison of Asp Side-Chain Protecting Groups
| Fmoc-Asp Derivative | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High (Baseline) | [13] |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced | [11] |
| Fmoc-Asp(OEpe)-OH | Extremely Low | [13] |
| Fmoc-Asp(OPhp)-OH | Extremely Low | [13] |
| Fmoc-Asp(OBno)-OH | Extremely Low | [13] |
Strategy 3: Backbone Protection
This strategy involves protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, thereby preventing it from acting as a nucleophile. The most common backbone protecting group is 2,4-dimethoxybenzyl (Dmb).
Experimental Protocol: Using a Dmb-Protected Dipeptide
-
For Asp-Xaa sequences prone to aspartimide formation (e.g., Asp-Gly), use a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH.
-
Couple this dipeptide to the growing peptide chain using standard coupling protocols.
-
The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage from the resin.[2]
Logical Relationship Diagram: Backbone Protection
Caption: Comparison of standard synthesis versus the use of a backbone-protected dipeptide to prevent aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing diketopiperazine (DKP) formation during the synthesis of Fmoc-L-Phe-MPPA and related peptides.
Troubleshooting Guide: Diketopiperazine (DKP) Formation
Q1: I am observing a significant amount of a low molecular weight byproduct in my crude product after synthesizing a peptide containing the Phe-MPPA sequence. Could this be a diketopiperazine?
A1: Yes, it is highly probable that the byproduct is the diketopiperazine of Phe-MPPA. DKP formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially for sequences containing a secondary amino acid like proline or a proline analogue in the second position (penultimate residue) from the N-terminus.[1][2][3] The free N-terminal amine of the dipeptide can intramolecularly attack the amide bond, leading to the formation of a stable six-membered ring and cleavage from the resin.[1][3]
Q2: What are the key factors that promote diketopiperazine formation during the synthesis of my Phe-MPPA containing peptide?
A2: Several factors can significantly increase the likelihood of DKP formation:
-
Peptide Sequence: Peptides with a penultimate proline or other N-substituted amino acids are particularly susceptible to DKP formation.[2][4] The unique cyclic structure of these residues facilitates the necessary cis-amide bond conformation for cyclization.
-
Fmoc Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using piperidine in DMF, create a free N-terminal amine that acts as the nucleophile for the intramolecular cyclization.[1][2] Prolonged exposure to the basic deprotection solution can increase DKP formation.[2]
-
Solvent: The choice of solvent can influence the rate of DKP formation. While DMF is a standard solvent in SPPS, some studies suggest that alternative solvents might reduce this side reaction.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of DKP formation.[2][4]
-
Resin Type: The type of resin and the linker used can also play a role. For instance, peptides attached to Wang resin via an ester linkage are prone to cleavage from the resin upon DKP formation.[1]
Q3: How can I modify my synthesis protocol to minimize or prevent diketopiperazine formation?
A3: To suppress DKP formation, consider implementing one or more of the following strategies:
-
Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide, such as this compound-OH, can bypass the susceptible dipeptide stage on the resin, thereby avoiding DKP formation.[1][5]
-
Modification of Fmoc Deprotection:
-
Reduced Deprotection Time: Minimize the time the resin is exposed to the piperidine solution during Fmoc removal.[2]
-
Alternative Bases: Consider using a milder base or a different base cocktail for deprotection. For example, a solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[5][6]
-
-
In Situ Acylation: Perform a simultaneous deprotection and coupling step. This involves introducing the activated amino acid for the next coupling cycle during the Fmoc deprotection, effectively "trapping" the newly formed N-terminal amine before it can cyclize.[7]
-
Use of Alternative Nα-Protecting Groups: For particularly challenging sequences, consider using alternative Nα-protecting groups like trityl (Trt) or p-nitrobenzyloxycarbonyl (pNZ) that are cleaved under different conditions than Fmoc and can help bypass the base-catalyzed DKP formation.[1][5][8]
Quantitative Data on DKP Formation
The following table summarizes the impact of different Fmoc deprotection conditions on the formation of diketopiperazine, as reported in a study.
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% (v/v) piperidine | DMF | 13.8 |
| 5% (v/v) piperidine | DMF | 12.2 |
| 20% (v/v) piperidine | Toluene | 11.7 |
| 5% (w/v) piperazine | DMF | < 4 |
| 5% (w/v) piperazine | NMP | < 4 |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |
Data adapted from a study on a DKP-prone sequence.[5]
Experimental Protocol: Synthesis of a Peptide Containing Phe-MPPA with Minimized DKP Formation
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing the this compound sequence, incorporating steps to mitigate diketopiperazine formation.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
This compound-OH (if using the dipeptide strategy)
-
Coupling reagents (e.g., HCTU, HATU)
-
Base for coupling (e.g., DIPEA, 2,4,6-collidine)
-
Solvents: N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Fmoc deprotection solution: 2% DBU / 5% piperazine in NMP (v/v/v)
-
Washing solvents: NMP, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using the deprotection solution (2 x 10 min).
-
Wash the resin thoroughly with NMP.
-
Couple the first Fmoc-protected amino acid using your chosen coupling reagents and base in NMP. Allow the reaction to proceed for 1-2 hours.
-
Wash the resin with NMP and DCM.
-
-
Incorporation of Phe-MPPA (Strategy A: Stepwise Coupling):
-
Couple Fmoc-MPPA-OH to the resin-bound amino acid as described in step 2.
-
Crucial Step (Fmoc Deprotection of MPPA): Use the 2% DBU / 5% piperazine in NMP deprotection solution for a reduced time (e.g., 2 x 5-7 min) to minimize the exposure of the free amine to basic conditions.
-
Immediately proceed to the next coupling step.
-
Couple Fmoc-L-Phe-OH.
-
-
Incorporation of Phe-MPPA (Strategy B: Dipeptide Coupling):
-
Couple the pre-synthesized this compound-OH dipeptide to the resin-bound amino acid as described in step 2. This is the recommended strategy to completely avoid DKP formation at this step.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling cycles for the remaining amino acids.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways of peptide chain elongation versus diketopiperazine formation after the deprotection of the Fmoc group from the penultimate amino acid.
Caption: Competing pathways after Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q4: What is this compound?
A4: this compound is a derivative of the amino acid L-phenylalanine where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is linked to a 4-methyl-2-oxo-pentanoic acid (MPPA) moiety.[9][10] It is used as a building block in solid-phase peptide synthesis.[9]
Q5: Why is diketopiperazine formation a concern in peptide synthesis?
A5: Diketopiperazine formation is a significant side reaction because it leads to the truncation of the desired peptide sequence and cleavage of the growing peptide chain from the solid support, resulting in a lower yield of the final product.[1] The DKP byproduct can also complicate the purification process.
Q6: Can I use standard Fmoc-SPPS conditions for a peptide containing Phe-MPPA?
A6: While standard conditions can be used as a starting point, you should be aware of the high potential for DKP formation, especially if MPPA is the second residue to be coupled. It is highly recommended to implement one of the preventative strategies mentioned in Q3, such as using a dipeptide or modified deprotection conditions, to improve the synthesis outcome.
Q7: How can I detect diketopiperazine formation?
A7: DKP formation can be detected by analyzing the crude peptide product using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The DKP will typically appear as a distinct, earlier-eluting peak in the HPLC chromatogram with a mass corresponding to the cyclic dipeptide.
Q8: Does the N-terminal amino acid next to the penultimate proline (or proline analogue) influence the rate of DKP formation?
A8: Yes, the identity of the N-terminal amino acid (Xaa in Xaa-Pro sequences) can significantly affect the rate of DKP formation. Studies have shown that amino acids with charged or polar side chains can lead to faster degradation, while those with nonpolar alkyl side chains are relatively more stable.[11][12] Aromatic side chains at the N-terminus can also influence the rate of this side reaction.[11][12]
References
- 1. Bot Detection [iris-biotech.de]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 9. Buy this compound | 864876-92-6 [smolecule.com]
- 10. Bot Detection [iris-biotech.de]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrophobic Peptide Aggregation with Fmoc-L-Phe-MPPA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the aggregation of hydrophobic peptides during solid-phase peptide synthesis (SPPS), with a specific focus on the role and application of Fmoc-L-Phe-MPPA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in peptide synthesis?
This compound is a pre-loaded amino acid linker used in solid-phase peptide synthesis (SPPS).[1] It consists of the amino acid L-Phenylalanine with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, attached to a 4-(oxymethyl)phenoxypropionic acid (MPPA) linker.[2] Its primary function is to anchor the C-terminal amino acid (in this case, Phenylalanine) to an amino-functionalized solid support, such as aminomethyl polystyrene resin. This serves as the starting point for the stepwise elongation of the peptide chain.[1]
Q2: Does this compound directly prevent peptide aggregation during synthesis?
While this compound is a valuable tool in SPPS, there is no direct evidence to suggest that the MPPA linker itself actively prevents peptide aggregation during the subsequent elongation of the peptide chain. Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, especially in sequences rich in hydrophobic amino acids.[3] The choice of linker can influence the immediate environment of the C-terminus, but its effect on aggregation of the elongating chain is likely minimal compared to other factors.
Q3: What are the main advantages of using an MPPA linker like the one in this compound?
The primary advantage of the MPPA linker over the more traditional Wang linker is the significant reduction in racemization of the C-terminal amino acid during the initial loading onto the resin.[1][2] This is crucial for the synthesis of high-purity peptides where stereochemical integrity is paramount. The MPPA linker also helps to minimize the formation of dimers, a common side product when loading the first amino acid onto para-hydroxymethyl resins.[2]
Q4: What causes hydrophobic peptide aggregation during SPPS?
Hydrophobic peptide aggregation during SPPS is a phenomenon where growing peptide chains, still attached to the resin, interact with each other to form insoluble aggregates.[4][5] This is primarily caused by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[4][6] This is particularly common in sequences containing a high proportion of hydrophobic amino acids such as Valine, Isoleucine, Leucine, and Phenylalanine.[4] Resin shrinking can be an indicator of peptide aggregation.[7]
Q5: When is peptide aggregation most likely to occur during SPPS?
Peptide aggregation is most likely to become a significant issue after the addition of the fifth or sixth amino acid residue and can persist up to around the 21st residue.[3] During this phase, the growing peptide chains are long enough to fold back on themselves and interact with neighboring chains, but not yet long enough to be sufficiently separated by the resin matrix.
Troubleshooting Guide
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Swelling of the Resin | Peptide aggregation on the solid support. | - Switch to a different solvent system. N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) can help disrupt aggregation. - Sonicate the reaction vessel to physically break up aggregates.[3] - Perform the coupling reaction at a higher temperature.[3] |
| Incomplete or Slow Fmoc Deprotection | Aggregation is preventing the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group. | - Switch to a stronger deprotection reagent, such as a solution containing 1,8-Diazabicycloundec-7-ene (DBU).[3] - Increase the deprotection time or perform multiple deprotections. |
| Incomplete Coupling Reactions (Confirmed by Positive Ninhydrin Test) | The aggregated peptide chains are sterically hindering the incoming activated amino acid. | - Use a more effective coupling reagent, such as HATU or HCTU. - Increase the excess of the amino acid and coupling reagents. - Increase the coupling time and/or temperature. - Add chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.[3] |
| Low Yield and Purity of the Final Peptide | Accumulation of deletion sequences and other impurities due to incomplete deprotection and coupling steps caused by aggregation. | - Resynthesize the peptide using a lower substitution resin to increase the distance between peptide chains. - Incorporate backbone protection strategies (e.g., Hmb or Dmb groups) at regular intervals (e.g., every 6-7 residues) to disrupt hydrogen bonding.[3] - Introduce pseudoproline dipeptides at strategic positions (Ser or Thr residues) to break up secondary structures.[5] |
Strategies to Mitigate Hydrophobic Peptide Aggregation
| Strategy | Description | Key Considerations |
| Choice of Resin | The type and loading of the resin can significantly impact aggregation. | - Low-loading resins: Increase the distance between peptide chains, reducing the likelihood of intermolecular interactions. - PEG-based resins (e.g., TentaGel): The polyethylene glycol (PEG) chains can help to solvate the growing peptide and disrupt aggregation.[3] |
| Solvent Systems | The solvent used for coupling and deprotection plays a crucial role. | - NMP and DMSO: These polar aprotic solvents are effective at disrupting hydrogen bonds.[3] - "Magic Mixture": A combination of DCM/DMF/NMP with ethylene carbonate and a non-ionic detergent can be used for very difficult sequences.[5] |
| Backbone Protection | Reversible modification of the peptide backbone to prevent hydrogen bonding. | - Hmb/Dmb Amino Acids: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen disrupts β-sheet formation.[3] These are removed during the final cleavage with TFA. |
| Pseudoproline Dipeptides | Introduction of a temporary "kink" in the peptide backbone. | - These are dipeptides where a Ser or Thr residue is cyclized with the preceding amino acid. This disrupts the formation of regular secondary structures. The native structure is restored upon cleavage from the resin.[5] |
| Chaotropic Agents | Salts that disrupt the structure of water and interfere with hydrogen bonding. | - The addition of salts like CuLi, NaClO4, or KSCN to the reaction mixture can help to solubilize the peptide and prevent aggregation.[3] |
| Elevated Temperature & Sonication | Physical methods to disrupt aggregation. | - Increasing the reaction temperature can provide the energy to break up aggregates. - Sonication can physically disrupt the aggregated peptide-resin.[3] |
Experimental Protocols & Workflows
General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS. Aggregation can become problematic during the deprotection and coupling steps, especially for hydrophobic sequences.
Caption: General workflow for one cycle of Fmoc-SPPS, highlighting aggregation risk.
Mechanism of Peptide Aggregation on Solid Support
This diagram illustrates how growing peptide chains attached to the resin can interact via intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures and aggregation.
Caption: Mechanism of interchain hydrogen bonding causing peptide aggregation on resin.
Quantitative Data Summary
| Strategy | Example Sequence/Condition | Observed Outcome | Reference |
| Backbone Protection | Synthesis of a 64-residue transmembrane peptide | Use of (Tmob)Gly substitutions resulted in a product of remarkable purity. | [5] |
| Solvent Change | Synthesis of a hydrophobic transmembrane 34-residue peptide | Changing the solvent from DMF to 80% NMP/DMSO increased the coupling yield from 4% to 12%. | [4] |
| Pseudoproline Dipeptides | General "difficult sequences" | Insertion of pseudoproline dipeptides prevents aggregation and improves acylation and deprotection kinetics. | [5] |
| Low-Loading Resin | Synthesis of Alzheimer's β-amyloid (Aβ) peptide | Even with low-loading resin, significant misfolding and aggregation into β-strand structures were observed, indicating the inherent challenge of the sequence. | [8] |
This technical support center provides a foundational understanding of managing hydrophobic peptide aggregation. For specific and highly challenging sequences, a combination of the strategies outlined above may be necessary to achieve the desired peptide in high yield and purity.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. biosynth.com [biosynth.com]
- 8. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Times for Fmoc-L-Phe-MPPA
Welcome to the technical support center for optimizing the coupling of Fmoc-L-Phe-OH to methyl-4-(aminomethyl)benzoate-functionalized polystyrene (MPPA) resin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate common challenges encountered during this critical step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal coupling time for Fmoc-L-Phe-OH to MPPA resin?
A1: The optimal coupling time can vary depending on several factors, including the coupling reagents used, solvent, temperature, and the scale of the synthesis. Generally, a coupling time of 1 to 4 hours at room temperature is a good starting point. For bulky amino acids like Phenylalanine, longer coupling times may be necessary to ensure complete reaction. It is highly recommended to monitor the reaction progress using a qualitative method like the Kaiser test to determine the endpoint.
Q2: My Kaiser test is still positive after the initial coupling time. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction.
-
Troubleshooting Steps:
-
Extend the coupling time: Allow the reaction to proceed for an additional 1-2 hours and repeat the Kaiser test.
-
Double couple: If the test remains positive, filter the resin, wash it thoroughly with DMF, and perform a second coupling with a fresh solution of activated Fmoc-L-Phe-OH.
-
Review your reagents: Ensure the purity and activity of your Fmoc-L-Phe-OH, coupling reagents, and solvents. Degradation of reagents can lead to inefficient coupling.[1]
-
Q3: I'm observing low peptide yield after cleavage. Could this be related to the coupling step?
A3: Yes, incomplete coupling is a primary cause of low peptide yield. If a significant portion of the resin's free amines are not coupled with Fmoc-L-Phe-OH, these will be capped in subsequent steps, leading to truncated sequences and overall lower yield of the desired full-length peptide.
Q4: What are the common side reactions during the coupling of Fmoc-L-Phe-OH, and how can I minimize them?
A4: The most common side reactions are racemization and diketopiperazine formation.
-
Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the incorporation of D-Phe instead of L-Phe. The MPPA linker is designed to minimize this risk.[2]
-
Mitigation:
-
Use coupling reagents known to suppress racemization, such as HOBt or Oxyma Pure, in combination with a carbodiimide like DIC.
-
Avoid prolonged pre-activation times.
-
Maintain a neutral to slightly basic reaction environment.
-
-
-
Diketopiperazine (DKP) Formation: This can occur after the second amino acid is coupled, where the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.
-
Mitigation:
-
While less of an issue when coupling the first amino acid, it's a critical consideration for the subsequent coupling step.
-
Using dipeptide building blocks can circumvent this issue in problematic sequences.
-
-
Q5: Which coupling reagents are recommended for Fmoc-L-Phe-OH on MPPA resin?
A5: A variety of coupling reagents can be effective. The choice often depends on a balance of efficiency, cost, and potential for side reactions.
-
Carbodiimides with additives: DIC/HOBt or DIC/Oxyma Pure are widely used and cost-effective combinations that help to suppress racemization.
-
Uronium/Aminium salts: Reagents like HBTU, HATU, and HCTU are highly efficient and often lead to faster reaction times.[3][4] However, they are typically more expensive.
Data Presentation
Table 1: Illustrative Comparison of Coupling Conditions for Fmoc-L-Phe-OH to Aminomethyl Polystyrene Resin
| Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Time (hours) | Temperature (°C) | Relative Efficiency | Notes |
| DIC (3) / HOBt (3) | DIPEA (6) | DMF | 2 - 4 | 25 | Good | Cost-effective, standard method with low racemization. |
| HBTU (3) / HOBt (3) | DIPEA (6) | DMF | 1 - 2 | 25 | Excellent | Faster coupling, but higher cost. |
| HATU (3) | DIPEA (6) | DMF | 0.5 - 1.5 | 25 | Excellent | Very fast and efficient, particularly for difficult couplings.[3] |
| PyBOP (3) | DIPEA (6) | DMF | 1 - 3 | 25 | Very Good | Good for hindered amino acids, but can be less consistent with shorter times.[3] |
Disclaimer: This table is illustrative and based on general principles of solid-phase peptide synthesis. Optimal conditions should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Coupling of Fmoc-L-Phe-OH to MPPA Resin
-
Resin Swelling: Swell the MPPA resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x resin volume).
-
Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected linker, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Phe-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Kaiser Test for Monitoring Coupling
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads.
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Interpretation:
-
Dark blue beads and/or solution: Positive result, indicating incomplete coupling (free amines are present).
-
Yellow or colorless beads and solution: Negative result, indicating complete coupling.
-
Visualizations
Caption: Workflow for Fmoc-L-Phe-OH Coupling and Monitoring.
Caption: Troubleshooting logic for incomplete coupling.
References
Technical Support Center: Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-L-Phe-MPPA in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over traditional methods of anchoring the first amino acid?
A1: The primary advantage of using this compound is the significant reduction of C-terminal amino acid epimerization (racemization) during the initial anchoring step to the resin.[1][2] Traditional methods, such as coupling an Fmoc-amino acid to a Wang resin using carbodiimides (like DCC) and an activator (like DMAP), can lead to higher levels of the undesired D-isomer.[1] this compound provides a pre-formed linker-amino acid conjugate that allows for a more controlled and reproducible attachment to aminomethyl-functionalized resins, guaranteeing a low and reproducible epimerization level, typically a maximum of 0.5%.[1]
Q2: What are the most common side reactions encountered when using this compound, and how can they be prevented?
A2: this compound itself is designed to prevent the side reaction of C-terminal epimerization.[3] However, its use is still subject to the general side reactions common to all Fmoc-based SPPS. The most frequent of these are:
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially with proline as one of the first two residues, and can lead to cleavage of the peptide from the resin.[4][5]
-
Aspartimide Formation: This affects aspartate residues and can be catalyzed by both the basic conditions of Fmoc deprotection and the acidic conditions of cleavage.[4][6] It can lead to a mixture of D- and L-isomers as well as α- and β-peptides.[4]
-
Incomplete Fmoc Deprotection: This leads to deletion sequences in the final peptide product.[4]
-
Guanidinylation: The conversion of free amino groups into guanidinium moieties during coupling with carbodiimide or uronium/aminium reagents.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Section |
| High level of D-isomer for the C-terminal Phe | Use of traditional Wang resin with DCC/DMAP coupling. | Switch to this compound for anchoring to an aminomethyl resin. | --INVALID-LINK--, --INVALID-LINK-- |
| Low yield of final peptide | 1. Diketopiperazine formation and premature cleavage. 2. Incomplete Fmoc deprotection leading to truncated sequences. | 1. If Phe is the second amino acid, consider using a dipeptide. 2. Extend deprotection time; check the quality of piperidine and DMF. | --INVALID-LINK--, --INVALID-LINK-- |
| Presence of unexpected peaks in HPLC (+51 Da) | Formation of 3-(1-piperidinyl)alanine, particularly if Cys is present. | Use a sterically bulky protecting group for Cysteine, such as Trityl (Trt).[5] | --INVALID-LINK-- |
| Difficulty cleaving the peptide from the resin | Incomplete cleavage from the MPPA linker. | Ensure appropriate TFA cleavage cocktail and sufficient cleavage time (typically 1.5-2 hours).[10] | --INVALID-LINK-- |
Quantitative Data Summary
The use of Fmoc-Amino Acid-MPPA building blocks significantly minimizes C-terminal epimerization compared to traditional anchoring methods.
| Anchoring Method | Typical Epimerization Level (%) | Key Considerations |
| This compound on Aminomethyl Resin | ≤ 0.5% [1] | Ensures low and reproducible levels of the D-isomer.[1] |
| Fmoc-L-Phe-OH on Wang Resin (DCC/DMAP) | Variable, can be significant | Prone to racemization, leading to lower purity of the final peptide.[1] |
| Fmoc-L-Cys(Trt)-OH on 2-Chlorotrityl Resin | Can be high (e.g., 30%) [11] | Cysteine is particularly susceptible to epimerization.[11] |
Experimental Protocols
Protocol 1: Coupling of this compound to Aminomethyl Polystyrene Resin
This protocol describes the initial loading of the first amino acid onto the solid support.
-
Resin Swelling: Swell the aminomethyl polystyrene resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HBTU (or HATU), and 3 equivalents of HOBt (or HOAt) in DMF.
-
Add 6 equivalents of Diisopropylethylamine (DIPEA) to the solution and mix for 1-2 minutes to pre-activate.[12]
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for at least 4 hours.[9]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).[4]
-
Dry the resin under vacuum.
-
Protocol 2: General Fmoc-SPPS Cycle (Deprotection and Coupling)
This protocol outlines the iterative steps for elongating the peptide chain.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[9]
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid as described in Protocol 1, Step 2.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
Protocol 3: Cleavage of the Peptide from the MPPA Linker
This protocol details the final release of the synthesized peptide from the solid support.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[7]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 1.5 to 2 hours.[10]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Troubleshooting logic for C-terminal epimerization.
References
- 1. Bot Detection [iris-biotech.de]
- 2. rsc.org [rsc.org]
- 3. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Guide for resin and linker selection in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Cleavage from Fmoc-L-Phe-MPPA Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection of scavengers when cleaving peptides from Fmoc-L-Phe-MPPA resin.
Frequently Asked Questions (FAQs)
Q1: What is the role of scavengers in the cleavage of peptides from this compound resin?
A1: During the final cleavage step using Trifluoroacetic Acid (TFA), protective groups on amino acid side chains and the MPPA linker are removed, generating highly reactive cationic species.[1][2] These carbocations can re-attach to the peptide at nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[1][2] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive cations, thus preventing side reactions and ensuring a higher purity of the crude peptide.[1][2]
Q2: What are the most common scavengers used for cleavage from acid-labile resins like MPPA?
A2: The selection of scavengers is primarily dictated by the amino acid composition of your peptide.[1] However, a good starting point for most peptides cleaved from resins like MPPA (which is similar to Wang or HMPA resins) is a cocktail containing Triisopropylsilane (TIS) and water.[1][3] Other common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger for trityl and t-butyl cations.
-
Water: Acts as a scavenger and helps to hydrolyze the ester linkage to the resin.
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting Trp and Cys residues.[1] However, it has a strong, unpleasant odor.
-
Thioanisole: Often used to protect Trp residues.
-
Phenol: Can be used to scavenge various carbocations.
-
Dithiothreitol (DTT): A less odorous alternative to EDT for protecting Cys and Met.[3]
Q3: How do I choose the right scavenger cocktail for my specific peptide sequence?
A3: The choice of scavenger cocktail should be tailored to the sensitive amino acids present in your peptide sequence. A general guideline is provided in the table below.
| Sensitive Amino Acid(s) | Recommended Scavenger(s) | Rationale |
| None | TIS, Water | Sufficient for peptides without highly nucleophilic side chains. |
| Trp | TIS, Water, EDT or Thioanisole | Protects the indole side chain from alkylation. |
| Met | TIS, Water, Thioanisole | Prevents oxidation of the thioether side chain. |
| Cys | TIS, Water, EDT or DTT | Prevents alkylation of the sulfhydryl group. |
| Tyr | TIS, Water, Phenol | Protects the phenol ring from electrophilic attack. |
| Arg(Pbf/Pmc) | TIS, Water | Pbf and Pmc protecting groups can generate reactive cations upon cleavage. |
For peptides containing multiple sensitive residues, a more complex cocktail like Reagent K is often recommended.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Cleavage: Insufficient TFA concentration or cleavage time. | Increase cleavage time to 2-3 hours. Ensure a TFA concentration of at least 90%. |
| Peptide Re-attachment to Resin: The carbocation generated from the MPPA linker can react with the cleaved peptide. | Ensure an adequate concentration of scavengers, particularly TIS, in the cleavage cocktail. | |
| Presence of Unexpected Peaks in HPLC | Side-Product Formation: Alkylation of sensitive amino acids (Trp, Met, Cys, Tyr) due to inefficient scavenging. | Select a scavenger cocktail specifically tailored to the sensitive residues in your peptide (see FAQ Q3). |
| Oxidation of Met or Trp: Exposure to air during cleavage. | Degas the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Removal of Protecting Groups: Some protecting groups (e.g., Arg(Pbf)) may require longer cleavage times. | Extend the cleavage duration and monitor deprotection by HPLC. | |
| Peptide Discoloration (Yellow/Brown) | Formation of Cationic Chromophores: Generation of colored carbocations from protecting groups (e.g., Trityl). | This is often cosmetic and can be removed during purification. Ensure sufficient scavengers are present. |
Experimental Protocols
Standard Cleavage Protocol for Peptides without Sensitive Residues
-
Resin Preparation: Wash the dried this compound peptide-resin with Dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Cleavage Protocol for Peptides Containing Sensitive Residues (e.g., Trp, Met, Cys)
-
Resin Preparation: Follow the same procedure as the standard protocol.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5, v/v/v/v) or Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v) .[3]
-
Cleavage Reaction: Follow the same procedure as the standard protocol.
-
Peptide Precipitation and Isolation: Follow the same procedure as the standard protocol.
-
Drying: Follow the same procedure as the standard protocol.
Visual Guides
Caption: General experimental workflow for cleaving peptides from the resin.
Caption: Decision-making process for selecting the appropriate scavenger cocktail.
References
Improving yield and purity in Fmoc-L-Phe-MPPA based synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in Fmoc-L-Phe-MPPA based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages in peptide synthesis?
A1: this compound is a pre-loaded building block used in solid-phase peptide synthesis (SPPS). It consists of the amino acid L-phenylalanine with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and its carboxyl group attached to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. This entire construct is then typically coupled to an aminomethylated solid support.
The primary advantage of using this compound is the significant reduction of C-terminal amino acid epimerization (racemization) during peptide synthesis. This method ensures a low and reproducible epimerization level, typically a maximum of 0.5%, leading to higher purity of the final peptide product.[1] This is a significant improvement over traditional methods of anchoring the first amino acid to resins like the Wang resin, which can be prone to higher levels of racemization.[1]
Q2: What is the role of the Fmoc protecting group?
A2: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.[2] It prevents unwanted reactions at the N-terminus during the coupling of the next amino acid in the peptide chain. The Fmoc group is stable under the acidic conditions used for cleavage of many side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to allow for the next coupling step.[2]
Q3: How is the peptide cleaved from the MPPA linker?
A3: After the desired peptide sequence has been assembled, the peptide is cleaved from the MPPA linker and the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[1] The cleavage cocktail typically includes scavengers to protect sensitive amino acid residues from reactive cationic species generated during the cleavage process.[3]
Q4: What are common side reactions in Fmoc-SPPS and how can they be minimized?
A4: Common side reactions include:
-
Aspartimide formation: This occurs at Asp residues and can be minimized by using specific protecting groups for Asp or by adding additives like 1-hydroxybenzotriazole (HOBt) to the piperidine solution during Fmoc deprotection.
-
Diketopiperazine formation: This is prevalent at the dipeptide stage and can lead to cleavage of the growing peptide from the resin. Using pre-loaded resins like this compound can mitigate this for the first two residues. For subsequent steps, using dipeptide building blocks can be a solution.
-
Racemization/Epimerization: The conversion of an L-amino acid to its D-isomer can occur, especially for the C-terminal amino acid. Using this compound is a key strategy to minimize this specific issue.[1]
-
Oxidation of Methionine: Met residues can be oxidized to the sulfoxide. This can often be reversed by treatment with specific reducing agents during or after cleavage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete Fmoc deprotection. 2. Inefficient coupling of amino acids. 3. Aggregation of the growing peptide chain. 4. Premature cleavage of the peptide from the resin. | 1. Increase the deprotection time or use a stronger base solution (e.g., with DBU). Monitor Fmoc removal using a UV-Vis spectrophotometer. 2. Use a more efficient coupling reagent (see Table 2). Double couple difficult residues. 3. Use solvents known to disrupt aggregation (e.g., N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO)). Incorporate pseudoproline dipeptides in the sequence. 4. Ensure the linker is stable to the synthesis conditions. The MPPA linker is generally stable under standard Fmoc-SPPS conditions. |
| Low Peptide Purity (Multiple Peaks in HPLC) | 1. Presence of deletion sequences due to incomplete coupling. 2. Epimerization/racemization of amino acids. 3. Side reactions involving sensitive amino acids (e.g., Trp, Met, Cys, His). 4. Incomplete removal of side-chain protecting groups. | 1. Implement a capping step after each coupling reaction to terminate unreacted chains. Acetic anhydride is commonly used for this purpose. 2. This compound minimizes C-terminal epimerization. For other residues, use optimized coupling conditions and reagents. 3. Use appropriate scavengers in the cleavage cocktail (see Table 3). 4. Increase the cleavage time or use a stronger cleavage cocktail. |
| No or Very Little Product Detected | 1. Failure to load this compound onto the aminomethyl resin. 2. Incorrect reagents or concentrations used. 3. Clogged synthesizer lines or malfunctioning equipment. | 1. Verify the loading of the first amino acid using a method like the Kaiser test or by cleaving a small amount of resin and analyzing the product. 2. Double-check all reagent calculations and ensure fresh, high-quality reagents are used. 3. Perform regular maintenance on the peptide synthesizer. |
Data Presentation
Table 1: Comparison of C-Terminal Amino Acid Anchoring Strategies
| Feature | This compound on Aminomethyl Resin | Fmoc-L-Phe on Wang Resin |
| Anchoring Chemistry | Amide bond formation | Ester bond formation |
| Epimerization Risk | Low and reproducible (max 0.5%)[1] | Higher risk, especially during activation and coupling[1] |
| Common Side Reactions | Generally robust | Susceptible to diketopiperazine formation leading to premature cleavage |
| Typical Purity | Generally higher due to reduced C-terminal epimerization | Can be lower if racemization occurs |
Table 2: Influence of Coupling Reagents on Crude Peptide Purity (%)
| Peptide Sequence | HCTU | HATU | DIC/HOBt |
| GHRP-6 | 83.6 | 82.1 | 79.5 |
| (65-74)ACP | 77.2 | 79.3 | 70.3 |
| Oxytocin (linear) | 77.7 | 75.9 | 68.4 |
| G-LHRH | 90.8 | 89.7 | 85.2 |
Data adapted from a comparative study of different activators in Fmoc-SPPS. Purity was determined by HPLC of the crude product.
Table 3: Common Scavengers for Peptide Cleavage
| Scavenger | Target Amino Acid(s) | Typical Concentration in TFA |
| Triisopropylsilane (TIS) | Trp, Tyr, Met, Cys | 2.5% - 5% |
| Water | Trp | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% |
| Thioanisole | Arg, Met, Trp | 5% |
| Phenol | Trp, Tyr, Arg | 5% |
Experimental Protocols
Protocol 1: Loading of this compound onto Aminomethyl Resin
-
Resin Swelling: Swell aminomethyl-functionalized polystyrene resin in DMF for 1-2 hours.
-
Activation of this compound: In a separate vessel, dissolve this compound (2 eq.), HCTU (1.95 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading capacity of the resin using a spectrophotometric analysis of the Fmoc group cleaved from a small, weighed sample of the resin.
Protocol 2: Standard Fmoc-SPPS Cycle
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (4 eq.) and a coupling agent (e.g., HCTU, 3.9 eq.) in DMF.
-
Add a base (e.g., DIPEA, 8 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the cycle for each amino acid in the sequence.
Protocol 3: Cleavage and Peptide Precipitation
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Cleavage:
-
Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Visualizations
Caption: Workflow for this compound based solid-phase peptide synthesis.
Caption: Troubleshooting logic for low peptide yield.
Caption: Troubleshooting logic for low peptide purity.
References
Low coupling efficiency with Fmoc-L-Phe-MPPA solutions
Welcome to the technical support center for Fmoc-L-Phe-MPPA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an N-terminally protected phenylalanine amino acid attached to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. It is primarily used in solid-phase peptide synthesis (SPPS) as a precursor for linking the first amino acid to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene resin.[1][2] Its design aims to minimize racemization of the C-terminal amino acid during peptide synthesis.[1][2]
Q2: What is the main advantage of using an MPPA linker compared to a traditional Wang linker?
A2: While Wang linkers are widely used, the coupling of the first Fmoc-amino acid can sometimes lead to side reactions like dimerization and racemization.[1] Fmoc-amino acid-MPPA building blocks are designed to be coupled to amino-functionalized resins via a stable amide bond, which can reduce the risk of epimerization, ensuring a low and reproducible level of the D-isomer in the final peptide.[1]
Q3: What are some common causes of low coupling efficiency in SPPS?
A3: Low coupling efficiency can stem from several factors, including:
-
Steric hindrance: The bulky side chain of phenylalanine can physically impede the approach of the activated amino acid to the free amine on the resin.
-
Incomplete deprotection: If the Fmoc group from the previous amino acid is not completely removed, fewer amino groups are available for the next coupling step.
-
Poor resin swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.
-
Degraded reagents: The quality of coupling reagents, solvents, and the this compound itself is crucial for efficient reactions.
-
Peptide chain aggregation: As the peptide chain elongates, it can fold back on itself and aggregate, blocking reactive sites.
Q4: How can I monitor the completeness of the coupling reaction?
A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A blue or purple color indicates incomplete coupling, while a yellow or colorless result suggests a complete reaction. For a more quantitative assessment, UV monitoring of the Fmoc deprotection step can be employed to estimate the efficiency of the previous coupling reaction.[3]
Troubleshooting Guide: Low Coupling Efficiency with this compound
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when using this compound.
Initial Assessment
Before proceeding with extensive troubleshooting, it's essential to confirm that the issue is indeed low coupling efficiency.
Recommended Action:
-
Perform a Kaiser Test: This qualitative test will indicate the presence of unreacted primary amines on the resin. A strong blue color suggests a significant coupling problem.
-
Analyze a test cleavage: Cleave a small amount of resin and analyze the product by HPLC and mass spectrometry. This will help identify the presence of truncated sequences (deletion peptides) which are a direct result of failed coupling steps.
Troubleshooting Workflow
If low coupling efficiency is confirmed, follow this workflow to identify and address the root cause.
Figure 1. A step-by-step workflow for troubleshooting low coupling efficiency.
Detailed Troubleshooting Steps
The quality of all reagents is paramount for successful peptide synthesis.
-
Solvents: Use fresh, high-purity, amine-free dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Older DMF can contain dimethylamine, which can interfere with the coupling reaction.
-
Coupling Reagents: Ensure your coupling reagents (e.g., HBTU, HATU, DIC) are not expired and have been stored under the recommended conditions (typically desiccated and refrigerated).
-
This compound: Store the reagent at 2-8°C and protect it from moisture.
Incomplete removal of the Fmoc protecting group from the growing peptide chain will result in a lower number of available amino groups for the next coupling cycle, leading to deletion sequences.
-
Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step. For example, instead of a single 10-minute deprotection, use two 10-minute treatments with fresh piperidine solution.
-
Use Fresh Deprotection Solution: Prepare the 20% piperidine in DMF solution fresh daily.
Due to the steric hindrance of the phenylalanine side chain, standard coupling protocols may not be sufficient.
-
Double Coupling: After the initial coupling reaction, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of this compound and coupling reagents.
-
Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.
-
Change Coupling Reagent: Some coupling reagents are more effective for sterically hindered amino acids. Consider switching to a more potent activator.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base (e.g.) | Relative Efficiency for Hindered Couplings | Notes |
| HBTU | HOBt | DIPEA | Good | A common and effective choice. |
| HATU | HOAt | DIPEA | Excellent | Generally more reactive than HBTU, especially for difficult couplings. |
| DIC | HOBt/Oxyma | N/A | Moderate-Good | Carbodiimide-based; can be a good choice to minimize side reactions. |
| COMU | N/A | DIPEA | Excellent | A highly efficient uronium-based reagent with good solubility. |
This table provides a general comparison; optimal conditions may vary depending on the specific sequence and resin.
As the peptide chain grows, it can aggregate on the resin, making the N-terminal amine inaccessible.
-
Change Solvent: NMP is often better at solvating growing peptide chains and disrupting secondary structures than DMF.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help to break up aggregates and improve coupling efficiency.
-
Incorporate Chaotropic Salts: Adding a low concentration of a chaotropic salt like lithium chloride (LiCl) to the coupling reaction can help to disrupt aggregation.
Experimental Protocols
Kaiser Test (Ninhydrin Test) Protocol
This test is used to detect the presence of free primary amines.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue/Purple: Incomplete coupling (free amines are present).
-
Yellow/Colorless: Complete coupling (no free amines detected).
Figure 2. Workflow for the Kaiser Test to detect free primary amines.
Quantitative UV Monitoring of Fmoc Deprotection
This method allows for a semi-quantitative assessment of coupling efficiency by measuring the amount of Fmoc group released during the deprotection step.
Principle:
The Fmoc-piperidine adduct released during deprotection has a strong UV absorbance at approximately 301 nm. The amount of adduct is proportional to the number of Fmoc groups cleaved, which in turn reflects the number of amino acids successfully coupled in the previous step.
Procedure:
-
After the coupling of this compound and subsequent washing steps, perform the Fmoc deprotection by treating the resin with a known volume of 20% piperidine in DMF.
-
Collect the deprotection solution.
-
If the solution is too concentrated, dilute it with a known factor using 20% piperidine in DMF.
-
Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer.
-
Calculate the loading (and thus the coupling efficiency of the previous step) using the Beer-Lambert law (A = εcl), where ε (extinction coefficient) for the Fmoc-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
Calculation of Coupling Efficiency:
By comparing the absorbance from the deprotection after the this compound coupling to the absorbance from a deprotection step known to be 100% efficient (e.g., the first amino acid on the resin), a relative coupling efficiency can be determined.
Table 2: Hypothetical UV Monitoring Data for Troubleshooting
| Coupling Cycle | Action Taken | Absorbance at 301 nm | Calculated Coupling Efficiency |
| 1 | Standard Coupling (1 hr) | 0.85 | 65% |
| 2 | Double Coupling (2 x 1 hr) | 1.15 | 88% |
| 3 | HATU Coupling (2 hr) | 1.25 | 96% |
| 4 | HATU Coupling at 40°C (2 hr) | 1.30 | 99% |
This table illustrates how UV monitoring can be used to track improvements in coupling efficiency as troubleshooting steps are implemented.
References
Impact of raw material purity on Fmoc-L-Phe-MPPA synthesis outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Fmoc-L-Phe-MPPA, with a particular focus on the impact of raw material purity on the reaction outcome. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid) is a pre-loaded amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its primary role is to serve as a linker-amino acid conjugate, which can be coupled to an aminomethyl resin.[2] A key advantage of using this compound is that it minimizes epimerization (the undesired conversion of the L-amino acid to its D-isomer) at the C-terminus of the peptide, ensuring a low and reproducible epimerization level of a maximum of 0.5%.[1][2]
Q2: What are the critical raw materials for the synthesis of this compound?
The two primary raw materials are Fmoc-L-Phe-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine) and MPPA (3-(4-hydroxymethylphenoxy)propionic acid). The purity of both starting materials is crucial for a successful synthesis with high yield and purity of the final product.
Q3: What level of purity is recommended for Fmoc-L-Phe-OH?
For use in peptide synthesis, a high purity of Fmoc-L-Phe-OH is essential. Most reputable suppliers offer Fmoc-amino acids with a purity of ≥99%.[3] Using lower purity Fmoc-L-Phe-OH can introduce a range of impurities into your synthesis, leading to lower yields and difficult purification of the final peptide.
Q4: What are the common impurities in Fmoc-L-Phe-OH and how do they affect the synthesis?
Common impurities in Fmoc-L-Phe-OH and their potential impact on this compound synthesis are summarized below:
| Impurity | Source | Impact on this compound Synthesis |
| Fmoc-D-Phe-OH | Racemization during Fmoc-L-Phe-OH synthesis | Leads to the formation of the undesired diastereomer, Fmoc-D-Phe-MPPA, which can be difficult to separate from the desired product. |
| Fmoc-L-Phe-L-Phe-OH (Dipeptide) | Unwanted carboxyl activation during Fmoc protection | This dipeptide can react with MPPA, leading to a significant impurity that is larger and more difficult to remove. This will also consume MPPA, reducing the overall yield of the desired product.[3] |
| Free L-Phenylalanine | Incomplete Fmoc protection or degradation of Fmoc-L-Phe-OH | Free L-phenylalanine can compete with Fmoc-L-Phe-OH in the reaction with MPPA, leading to the formation of an undesired product and reducing the yield. It can also promote the autocatalytic cleavage of the Fmoc group during storage.[3] |
| Acetic Acid | Residual solvent (ethyl acetate) from purification | Acetic acid can compete in the esterification reaction with MPPA, consuming the reagent and potentially leading to the formation of an acetylated MPPA byproduct. Levels <0.02% are recommended for clean synthesis.[3] |
| Fmoc-β-Ala-OH | Lossen-type rearrangement during Fmoc protection | This impurity will react with MPPA to form Fmoc-β-Ala-MPPA, an impurity that needs to be removed during purification.[3] |
Q5: How does the purity of MPPA affect the synthesis?
While the impact of MPPA purity is less documented in readily available literature compared to Fmoc-amino acids, general principles of organic chemistry suggest that impurities in MPPA can have the following effects:
-
Reduced Yield: Impurities that do not participate in the reaction effectively lower the molar quantity of MPPA, leading to a lower yield of the desired product.
-
Side Reactions: Reactive impurities in the MPPA raw material could potentially react with Fmoc-L-Phe-OH, leading to the formation of byproducts and making the purification of this compound more challenging.
-
Incomplete Reactions: Non-reactive impurities can interfere with the reaction by hindering the interaction between Fmoc-L-Phe-OH and MPPA.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Impure Fmoc-L-Phe-OH: Presence of dipeptides, free amino acid, or other impurities reduces the amount of starting material available for the desired reaction. | - Verify the purity of Fmoc-L-Phe-OH using HPLC. A purity of ≥99% is recommended.- If the purity is low, consider purifying the Fmoc-L-Phe-OH by recrystallization.[4] |
| Impure MPPA: Lower molar equivalent of the active reactant. | - Assess the purity of MPPA using appropriate analytical techniques such as HPLC or NMR. | |
| Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inefficient coupling agent. | - Optimize reaction conditions. Monitor the reaction progress using TLC or HPLC.- Ensure the coupling agent (e.g., DCC, EDC) is fresh and active. | |
| Moisture in the reaction: Water can hydrolyze the activated ester intermediate, preventing the reaction with MPPA. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unexpected Peaks in HPLC Analysis of the Product | Impurities in Fmoc-L-Phe-OH: Dipeptides, D-enantiomer, or other related substances in the starting material will lead to corresponding impurities in the final product. | - Analyze the starting Fmoc-L-Phe-OH by HPLC to identify the impurities.- Use a higher purity grade of Fmoc-L-Phe-OH. |
| Impurities in MPPA: Byproducts from the synthesis of MPPA. | - Characterize the impurities in the MPPA raw material if possible.- Purify the MPPA before use if necessary. | |
| Side Reactions: Formation of byproducts due to suboptimal reaction conditions. | - Review and optimize the reaction conditions (temperature, reaction time, stoichiometry). | |
| Difficult Purification of this compound | Presence of closely eluting impurities: Diastereomers (Fmoc-D-Phe-MPPA) or structurally similar byproducts. | - Use a high-resolution HPLC column and optimize the gradient for better separation.- Chiral chromatography may be necessary to separate diastereomers if the D-isomer content in the starting material is high. |
| High overall impurity load: Starting with low-purity raw materials. | - Improve the purity of the starting materials before synthesis to reduce the burden on the final purification step. A study showed that purifying Fmoc-amino acids before peptide synthesis increased the final peptide purity by over 15%.[4] |
Experimental Protocols
Purification of Fmoc-L-Phe-OH by Recrystallization
This protocol is adapted from a method described for the purification of Fmoc-amino acids.[4]
-
Dissolution: In a suitable flask, add the crude Fmoc-L-Phe-OH (e.g., 100g).
-
Add toluene (e.g., 600ml).
-
Heating: Increase the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution down to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystallization.
-
Filtration: Filter the crystallized product and wash the filter cake with a small amount of cold toluene.
-
Drying: Collect the wet cake and dry it under vacuum at 50°C to obtain the purified Fmoc-L-Phe-OH.
Analytical Method: Purity Determination of Fmoc-L-Phe-OH by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed.
-
Detection: UV detection at 265 nm is suitable for the Fmoc group.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Chiral HPLC methods can be used to determine the enantiomeric purity.[5]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Impact of Raw Material Impurities on Synthesis Outcome
Caption: Relationship between raw material impurities and synthesis outcome.
References
Technical Support Center: Addressing C-Terminal Racemization with Fmoc-L-Phe-MPPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fmoc-L-Phe-MPPA to minimize C-terminal racemization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is C-terminal racemization in peptide synthesis?
A1: C-terminal racemization is an unwanted side reaction that can occur during the anchoring of the first amino acid to the resin, particularly with ester-based linkages like the Wang resin. It involves the conversion of the desired L-amino acid at the C-terminus to its D-isomer (epimerization), leading to impurities that are often difficult to remove.
Q2: How does this compound help in addressing this issue?
A2: this compound serves as a pre-formed building block where the L-phenylalanine is already linked to the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. This entire unit is then coupled to an amino-functionalized resin (e.g., aminomethyl polystyrene) via a stable amide bond. This strategy avoids the direct esterification of the amino acid to the resin, which is the primary step where racemization occurs. This method guarantees a low (maximum 0.5%) and reproducible level of epimerization for the C-terminal amino acid.[1][2][3]
Q3: What are the main advantages of using this compound over traditional methods like loading on Wang resin?
A3: The primary advantage is the significant reduction of C-terminal racemization.[1] Traditional coupling of Fmoc-amino acids to Wang resin, often using carbodiimides like DCC and a catalyst like DMAP, is prone to causing racemization, especially for sensitive amino acids.[1][2] this compound circumvents this by forming a more stable amide linkage to the resin.
Q4: Can I use Fmoc-amino acid-MPPA linkers for amino acids other than Phenylalanine?
A4: Yes, a variety of Fmoc-amino acid-MPPA building blocks are commercially available, allowing for the attachment of different C-terminal amino acids with minimal racemization.[1]
Q5: What type of resin is compatible with this compound?
A5: this compound is designed to be coupled to amino-substituted solid supports, such as aminomethyl polystyrene, BHA (benzhydrylamine), or MBHA (methylbenzhydrylamine) resins.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Loading Efficiency of this compound onto Aminomethyl Resin | 1. Incomplete swelling of the resin.2. Inefficient activation of the carboxylic acid on the MPPA linker.3. Steric hindrance.4. Poor quality of solvents or reagents. | 1. Ensure the resin is fully swelled in a suitable solvent (e.g., DMF or DCM) for at least 1 hour before coupling.2. Use a reliable coupling reagent combination such as HBTU/HOBt or HATU in the presence of a tertiary amine base like DIPEA.3. Consider using a resin with a lower substitution level or a more flexible linker if steric hindrance is suspected.4. Use high-purity, amine-free DMF. |
| Higher than Expected ( >0.5%) Racemization at the C-terminus | 1. Impure this compound starting material.2. Racemization occurring during the synthesis of the this compound building block itself.3. Harsh cleavage conditions. | 1. Verify the chiral purity of the this compound reagent using a suitable analytical method like chiral HPLC.2. Purchase from a reputable supplier that provides a certificate of analysis with enantiomeric purity data.3. While the MPPA linker is robust, prolonged exposure to very harsh acidic conditions during cleavage could potentially contribute to minor epimerization. Optimize cleavage time and scavenger cocktail. |
| Incomplete Cleavage of the Peptide from the MPPA Linker | 1. Insufficient concentration or volume of TFA.2. Inadequate cleavage time.3. Presence of acid-sensitive protecting groups that consume TFA. | 1. Use a standard cleavage cocktail of 95% TFA with appropriate scavengers. Ensure sufficient volume to fully swell the resin (approx. 10-15 mL per gram of resin).[4]2. A typical cleavage time is 2-3 hours at room temperature. For longer or more complex peptides, this may need to be extended.3. Ensure the scavenger cocktail is appropriate for the protecting groups used in the peptide sequence. |
| Formation of Unexpected Side Products | 1. Side reactions unrelated to C-terminal racemization (e.g., aspartimide formation, diketopiperazine formation).2. Reaction of cleavage scavengers with the peptide. | 1. These are common side reactions in Fmoc-SPPS. For aspartimide formation, consider using protective groups on the preceding amino acid. For diketopiperazine formation (at the dipeptide stage), using dipeptide building blocks can be a solution.2. Choose scavengers carefully based on the amino acid composition of your peptide. For example, use triisopropylsilane (TIS) to scavenge carbocations. |
Quantitative Data Summary
The use of Fmoc-amino acid-MPPA linkers provides a significant advantage in minimizing C-terminal racemization compared to traditional methods.
| Method | Reported Level of C-Terminal Epimerization | Key Considerations |
| This compound | Max 0.5% [1][2][3] | Provides a reproducible and low level of racemization by avoiding direct esterification to the resin. |
| Traditional Wang Resin Loading (e.g., with DCC/DMAP) | Can be significantly higher, especially for sensitive amino acids like Cys and His.[1][2] | The esterification step is highly susceptible to racemization. |
Experimental Protocols
Protocol 1: Coupling of this compound to Aminomethyl Polystyrene Resin
This protocol outlines the manual procedure for the initial loading of this compound onto an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine, 20% (v/v) in DMF
-
Methanol (MeOH)
-
Fritted syringe or reaction vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1 equivalent) in a fritted syringe or reaction vessel. Wash the resin with DMF (3 x 5 mL/g resin), followed by DCM (3 x 5 mL/g resin). Swell the resin in DMF (10 mL/g resin) for at least 1 hour with gentle agitation.
-
Activation of this compound: In a separate vial, dissolve this compound (2 equivalents relative to resin substitution), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF (5 mL/g resin). Add DIPEA (4 equivalents) to the solution and vortex briefly. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Drain the DMF from the swelled resin. Immediately add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to remove any unreacted reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin again with DMF and DCM.
-
Fmoc Deprotection for Loading Determination (Optional): To determine the loading efficiency, a small, weighed sample of the dried resin can be treated with 20% piperidine in DMF. The concentration of the released dibenzofulvene-piperidine adduct is measured spectrophotometrically at ~301 nm.
-
Final Washing and Drying: Wash the resin with methanol (3 x 10 mL/g resin) and dry under vacuum to a constant weight. The resin is now ready for peptide chain elongation.
Protocol 2: Cleavage of the Peptide from the MPPA Linker
This protocol describes the final step of cleaving the synthesized peptide from the resin.
Materials:
-
Peptide-loaded resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
Cleavage Cocktail (Reagent K - a common choice):
-
TFA: 95%
-
Water: 2.5%
-
TIS: 2.5%
(Note: The choice of scavengers depends on the amino acids present in the peptide. For peptides containing Trp, Cys, or Met, a different cocktail may be required.)
Procedure:
-
Resin Preparation: Place the dry peptide-loaded resin in a reaction vessel. Wash with DCM (3 x 10 mL/g resin) to remove any residual DMF.
-
Cleavage: Add the cleavage cocktail to the resin (10-15 mL per gram of resin). Ensure the resin is fully submerged.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates. Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Place the tube in an ice bath for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide.
-
Washing and Drying: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Workflow for peptide synthesis using this compound.
Caption: Comparison of racemization pathways.
References
Technical Support Center: Purification of Crude Peptides Synthesized Using Fmoc-L-Phe-MPPA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude peptides synthesized using Fmoc-L-Phe-MPPA (9-fluorenylmethoxycarbonyl-L-phenylalanine-4-methylphenoxypropionic acid). The content is structured to address common challenges and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a pre-loaded resin where L-phenylalanine is attached to the solid support via a 4-methylphenoxypropionic acid (MPPA) linker. The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid. The MPPA linker is an alternative to the more common Wang linker and is utilized to minimize the risk of racemization of the C-terminal amino acid during the initial loading onto the resin, which can be a concern with standard methods. This leads to a higher purity of the final peptide product.
Q2: What is the expected outcome of cleaving a peptide from an this compound resin?
A2: Cleavage of the peptide from the MPPA linker is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). This process removes the side-chain protecting groups and releases the peptide from the solid support, yielding a peptide with a free carboxylic acid at the C-terminus.
Q3: What are the common impurities found in a crude peptide sample after synthesis with this compound and TFA cleavage?
A3: Crude peptide samples can contain a variety of impurities, including:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.
-
Truncated sequences: Peptides that have been prematurely terminated during synthesis.
-
Peptides with incomplete deprotection: Residual side-chain protecting groups that were not fully removed during TFA cleavage.
-
By-products from scavengers: Reactive species formed from the scavengers used in the TFA cleavage cocktail.
-
Linker-related impurities: While minimal with the MPPA linker, there is a possibility of linker fragments or adducts.
-
Diastereomeric impurities: Peptides with racemized amino acids, although the MPPA linker is designed to reduce this at the C-terminus.
Q4: What is the primary method for purifying crude peptides synthesized using this method?
A4: The standard and most effective method for purifying crude peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] This technique separates the target peptide from impurities based on differences in their hydrophobicity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude peptides synthesized with this compound.
Problem 1: Low overall yield of purified peptide.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Cleavage from the Resin | Ensure the TFA cleavage cocktail is freshly prepared and of high quality. Extend the cleavage time or perform a second cleavage of the resin to recover any remaining peptide.[3] |
| Peptide Precipitation During Cleavage | For hydrophobic peptides, precipitation can occur. After TFA evaporation, try dissolving the crude peptide in a stronger organic solvent like acetonitrile or isopropanol before adding the aqueous RP-HPLC mobile phase. |
| Poor Resolution in RP-HPLC | Optimize the RP-HPLC gradient. A shallower gradient can improve the separation of closely eluting impurities.[1] Consider using a different column (e.g., C4 for very hydrophobic peptides, C18 for most peptides) or a different mobile phase modifier.[4] |
| Loss of Peptide During Lyophilization | Ensure that the collected fractions are properly frozen before starting the lyophilization process. A partially melted sample can lead to loss of product. |
Problem 2: Broad or tailing peaks in the RP-HPLC chromatogram.
| Possible Cause | Troubleshooting Suggestion |
| Column Overload | Reduce the amount of crude peptide injected onto the column. Broad peaks are a classic sign of overloading the stationary phase. |
| Secondary Interactions with the Column | Ensure the mobile phase contains an appropriate ion-pairing agent, typically 0.1% TFA, to minimize ionic interactions between the peptide and the silica matrix of the column.[1] |
| Column Degradation | The column may be contaminated or degraded. Wash the column with a strong organic solvent, or if the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | For peptides with a C-terminal carboxylic acid, a low pH mobile phase (around 2-3) is generally optimal to ensure the carboxyl group is protonated.[5] |
Problem 3: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Suggestion |
| Side-products from TFA Cleavage | The use of scavengers in the TFA cleavage cocktail is crucial to prevent the modification of sensitive amino acids (e.g., Trp, Met, Cys). Ensure the correct scavengers are used for your peptide sequence. |
| Oxidation of Methionine or Cysteine | If your peptide contains Met or Cys, it is susceptible to oxidation. Work with degassed solvents and consider adding a reducing agent like dithiothreitol (DTT) to your sample before injection. |
| Aspartimide Formation | If your peptide contains an Asp residue, it can be prone to aspartimide formation during synthesis, leading to by-products. This is a synthesis-related issue and may require re-synthesis with optimized conditions. |
| Aggregation of the Peptide | Hydrophobic peptides can aggregate. Try dissolving the crude peptide in a small amount of a strong organic solvent or a denaturant (e.g., guanidinium chloride) before diluting with the mobile phase. |
Quantitative Data Summary
The purity and yield of peptides are highly dependent on the specific amino acid sequence, the length of the peptide, and the efficiency of the synthesis and purification steps. The following table provides representative data for peptides synthesized using Fmoc chemistry.
| Parameter | Typical Range | Notes |
| Crude Peptide Purity (by RP-HPLC) | 50-80% | Highly sequence-dependent. More complex or longer peptides may have lower crude purity. |
| Final Purity after RP-HPLC | >95% to >99% | The target purity depends on the intended application of the peptide. |
| Overall Yield after Purification | 10-40% | Calculated based on the initial loading of the resin. This is influenced by both synthesis efficiency and purification recovery. |
Experimental Protocols
Protocol 1: Cleavage of the Peptide from this compound Resin
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For peptides containing sensitive residues like Cys, Met, or Trp, add scavengers such as 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Protocol 2: Purification of the Crude Peptide by RP-HPLC
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent. For many peptides, a mixture of acetonitrile and water (with 0.1% TFA) is effective. If the peptide is difficult to dissolve, a small amount of a stronger organic solvent or a denaturant may be used.
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.
-
Fraction Collection: Collect fractions as the peptide and impurities elute from the column, monitoring the absorbance at 210-230 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the peptide at the desired purity and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. ajpamc.com [ajpamc.com]
- 3. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fmoc-L-Phe-MPPA vs. Wang Linker: A Comparative Guide to Reducing Racemization in Peptide Synthesis
For Immediate Publication
A detailed comparison for researchers, scientists, and drug development professionals on the critical choice of linkers in solid-phase peptide synthesis (SPPS) to minimize racemization of the C-terminal amino acid.
In the synthesis of therapeutic peptides, maintaining the chiral integrity of each amino acid is paramount to ensuring the final product's safety and efficacy. Racemization, the conversion of a chiral amino acid from its desired L-form to the D-enantiomer, is a significant challenge, particularly during the anchoring of the first amino acid to the solid support. This guide provides an in-depth comparison of the traditional Wang linker and the more recent Fmoc-L-Phe-MPPA linker, focusing on their performance in reducing racemization, supported by experimental data and detailed protocols.
Executive Summary
The conventional method of loading Fmoc-L-phenylalanine onto a Wang resin using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is known to induce significant levels of racemization.[1] The this compound (oxymethylphenoxy propionic acid) linker system offers a compelling alternative, demonstrating a significant reduction in epimerization. This is achieved by pre-attaching the Fmoc-amino acid to the MPPA linker, which is then coupled to an aminomethyl-functionalized resin via a stable amide bond, a process less prone to racemization.
Data Presentation: Quantitative Comparison of Racemization
The following table summarizes the typical levels of racemization observed when anchoring L-phenylalanine to a solid support using the Wang linker versus the this compound linker.
| Linker System | Coupling Method | C-terminal Amino Acid | Typical Racemization (%) | Reference |
| Wang Linker | DCC/DMAP | L-Phenylalanine | Often >1%, can be significantly higher | [1] |
| This compound | Standard amide coupling (e.g., HBTU/DIPEA) | L-Phenylalanine | ≤ 0.5% | [1] |
As the data indicates, the this compound linker system provides a more controlled and reproducible method for anchoring the C-terminal amino acid, ensuring a significantly lower level of epimerization.
Mechanism of Racemization and its Mitigation
The primary mechanism for racemization during the esterification of the first amino acid to the Wang linker involves the formation of a symmetric anhydride or an activated ester intermediate which is susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemistry. The presence of a base like DMAP can exacerbate this issue.
The this compound system circumvents this problem by forming a more stable amide bond between the pre-formed Fmoc-amino acid-linker conjugate and the aminomethyl resin. This amide bond formation is a less harsh process and does not involve the direct activation of the amino acid's carboxyl group in the presence of the resin, thus minimizing the risk of racemization.
Mandatory Visualizations
Chemical Structures and Attachment Strategies
Caption: Comparison of attachment strategies for Wang and MPPA linkers.
Experimental Workflow for Comparison
Caption: Experimental workflow for comparative racemization analysis.
Experimental Protocols
Protocol 1: Loading of Fmoc-L-Phe-OH onto Wang Resin (High Racemization Potential)
Materials:
-
Wang Resin (1.0 g, substitution ~0.8 mmol/g)
-
Fmoc-L-Phe-OH (4 eq.)
-
Dicyclohexylcarbodiimide (DCC) (4 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Swell the Wang resin in DCM (10 mL) for 1 hour in a reaction vessel.
-
Drain the DCM and wash the resin with DMF (3 x 10 mL).
-
In a separate flask, dissolve Fmoc-L-Phe-OH and DCC in DCM/DMF (9:1 v/v).
-
Add the solution to the resin, followed by the addition of DMAP.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), Methanol (3 x 10 mL), and dry under vacuum.
Protocol 2: Coupling of this compound to Aminomethyl Resin (Reduced Racemization)
Materials:
-
Aminomethyl Polystyrene Resin (1.0 g, substitution ~1.0 mmol/g)
-
This compound (2 eq.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (4 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl resin in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF and wash with fresh DMF (3 x 10 mL).
-
In a separate flask, dissolve this compound and HBTU in DMF.
-
Add the solution to the resin, followed by the addition of DIPEA.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Racemization Analysis
Materials:
-
Peptide-loaded resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
6N HCl
-
Chiral HPLC column and system
Procedure:
-
Treat the peptide-loaded resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Analyze the hydrolysate using a chiral HPLC column to separate and quantify the L- and D-isomers of phenylalanine.
Conclusion
For the synthesis of high-purity peptides where the C-terminal amino acid is prone to racemization, the use of pre-loaded linkers such as this compound is strongly recommended over the traditional on-resin esterification to a Wang linker. The amide bond formation in the MPPA strategy is a more robust and less racemization-prone method, leading to a final peptide product with significantly higher chiral purity. While the initial cost of the this compound may be higher, the improved purity of the crude peptide can lead to significant savings in downstream purification costs and a higher overall yield of the desired product.
References
A Comparative Guide to SPPS Linkers: Fmoc-L-Phe-MPPA vs. Wang and Rink Amide Linkers
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of linker is a critical determinant of peptide quality and yield. This guide provides an objective comparison of the Fmoc-L-Phe-MPPA linker with two other commonly used linkers, the Wang linker and the Rink Amide linker, supported by experimental data and detailed protocols.
The selection of a suitable linker is paramount in SPPS as it dictates the C-terminal functionality of the cleaved peptide and can significantly influence the purity and stereochemical integrity of the final product. This comparison focuses on three prominent linkers used in Fmoc-based SPPS: the this compound linker, the Wang linker for the synthesis of peptide acids, and the Rink Amide linker for the synthesis of peptide amides.
Performance Comparison
The performance of each linker is evaluated based on key parameters: minimization of racemization, cleavage efficiency, and final peptide purity.
| Linker | C-Terminal Functionality | Key Advantages | Potential Disadvantages |
| This compound | Carboxylic Acid | Low racemization of the C-terminal amino acid (typically ≤ 0.5%).[1] | Newer linker with potentially less literature data compared to established linkers. |
| Wang Linker | Carboxylic Acid | Well-established and widely used.[2][3] | Prone to racemization during the loading of the first amino acid.[1] Can lead to side reactions upon cleavage.[4] |
| Rink Amide Linker | Amide | Enables direct synthesis of peptide amides.[5] Generally high cleavage efficiency with TFA.[3] | The linker itself can be a source of impurities upon cleavage.[6] |
Quantitative Data Summary
| Parameter | This compound | Wang Linker | Rink Amide Linker |
| C-Terminal Epimerization | ≤ 0.5%[1] | Can be significant, dependent on coupling conditions | Not applicable (forms amide) |
| Cleavage Conditions | Standard TFA cocktails | Standard TFA cocktails | Standard TFA cocktails |
| Reported Side Reactions | Information not widely available | Alkylation of sensitive residues (e.g., Trp) by the cleaved linker.[4] | Formation of C-terminal N-alkylated peptide amides.[6] |
Experimental Protocols
Detailed methodologies for the key steps in SPPS using these linkers are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.
General Fmoc-SPPS Workflow
References
- 1. Bot Detection [iris-biotech.de]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. Bot Detection [iris-biotech.de]
- 5. nbinno.com [nbinno.com]
- 6. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Peptide Purity from Fmoc-L-Phe-MPPA Synthesis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step. The choice of linker in solid-phase peptide synthesis (SPPS) can significantly impact the purity of the final product. This guide provides a comparative analysis of peptide purity, focusing on peptides synthesized using the Fmoc-L-Phe-MPPA linker and its alternatives, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the analytical method.
Introduction to this compound in Peptide Synthesis
The this compound (4-(hydroxymethyl)phenoxypropionic acid) linker is a valuable tool in Fmoc-based solid-phase peptide synthesis. It is often used as a pre-loaded resin with the first amino acid, in this case, L-Phenylalanine. A key advantage of the MPPA linker is its ability to minimize racemization of the C-terminal amino acid, a common side reaction when using traditional linkers like the Wang linker.[1] This reduction in epimerization leads to a higher purity of the desired peptide.[1]
HPLC Analysis: The Gold Standard for Peptide Purity
Reverse-phase HPLC (RP-HPLC) is the predominant method for assessing the purity of synthetic peptides. This technique separates the target peptide from impurities based on their hydrophobicity. A typical RP-HPLC analysis provides a chromatogram where the area of the main peak, corresponding to the desired peptide, is compared to the total area of all peaks to calculate the percentage of purity.
Key Impurities in Fmoc SPPS
Several types of impurities can arise during Fmoc SPPS, including:
-
Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.
-
Deletion sequences: Peptides missing one or more amino acids from the target sequence.
-
Diastereomeric impurities: Peptides containing an amino acid with the incorrect stereochemistry (e.g., a D-amino acid instead of an L-amino acid), often due to racemization.[2]
-
Products of side-chain reactions: Modifications to the amino acid side chains.
-
Residual protecting groups: Peptides that have not been fully deprotected.
Experimental Protocols
Protocol 1: General HPLC Analysis of Peptide Purity
This protocol outlines a standard method for determining the purity of a synthesized peptide.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: A C18 reverse-phase column is most commonly used.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically employed to elute peptides of varying hydrophobicity. A common gradient is 5% to 95% B over 20-30 minutes.
- Flow Rate: Typically 1.0 mL/min for analytical columns.
- Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.
- Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
3. Data Analysis:
- Integrate the peaks in the chromatogram.
- Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Protocol 2: HPLC Analysis of C-terminal Amino Acid Racemization
This protocol is specifically designed to assess the level of racemization of the C-terminal amino acid, a key performance indicator when comparing the MPPA linker to alternatives like the Wang linker.
1. Peptide Hydrolysis:
- Hydrolyze a small amount of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
- Dry the hydrolysate to remove the acid.
2. Derivatization (if necessary):
- Some chiral HPLC methods may require derivatization of the amino acids with a chiral reagent.
3. Chiral HPLC Conditions:
- Column: A chiral column capable of separating D- and L-amino acid enantiomers.
- Mobile Phase: The mobile phase will be specific to the chiral column used and is often a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer.
- Detection: UV or fluorescence detection, depending on the derivatizing agent used.
4. Data Analysis:
- Identify the peaks corresponding to the D- and L-enantiomers of the C-terminal amino acid (in this case, Phenylalanine).
- Calculate the percentage of the D-enantiomer relative to the total amount of the amino acid to determine the extent of racemization.
Comparative Data
| Parameter | This compound Linker | Wang Linker |
| C-terminal Racemization | Low (typically ≤ 0.5%)[1] | Higher and more variable |
| Overall Crude Purity | Generally higher due to reduced side reactions | Can be lower due to racemization and other side reactions |
| Purification Complexity | Less complex due to fewer closely eluting diastereomers | More complex, may require specialized purification techniques |
Alternative Methods for Peptide Purity Analysis
While HPLC is the most common method, other techniques can provide complementary information about peptide purity and identity.
| Method | Principle | Information Provided |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the target peptide and helps identify impurities by their mass. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge and size in a capillary. | Provides an orthogonal separation method to HPLC, which can resolve impurities that co-elute in HPLC. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies the constituent amino acids. | Confirms the amino acid composition of the peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and conformation of the peptide. | Can be used to identify subtle structural impurities. |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in peptide synthesis and analysis.
Caption: Workflow of peptide synthesis using this compound and subsequent purity analysis.
References
A Comparative Guide to C-Terminal Amino Acid Attachment in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-L-Phe-MPPA
For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. The initial step of anchoring the first amino acid to a solid support is a critical juncture where racemization can compromise the final product's purity and biological activity. This guide provides an objective cost-benefit analysis of using Fmoc-L-Phe-MPPA, a pre-activated amino acid linker, compared to traditional methods of immobilizing L-phenylalanine in Fmoc-based solid-phase peptide synthesis (SPPS).
The use of 4-hydroxymethylphenoxymethyl (Wang) resin is a common approach for synthesizing C-terminal peptide acids. However, the esterification of the first Fmoc-amino acid to the resin's hydroxyl group, often catalyzed by carbodiimides and 4-(dimethylamino)pyridine (DMAP), is susceptible to racemization, particularly for sensitive amino acids. To mitigate this, hyper-acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin were developed, which largely prevent racemization during loading. An alternative strategy involves using a pre-formed handle, such as this compound (oxymethylphenoxy propionic acid), which can be coupled to an aminomethyl-functionalized resin via a stable amide bond, thereby circumventing the racemization-prone esterification step. This method ensures a low and reproducible level of epimerization for the C-terminal amino acid, typically a maximum of 0.5%.
This guide presents a detailed comparison of these three prevalent methods, supported by cost analyses, performance data, and detailed experimental protocols to aid researchers in selecting the most appropriate strategy for their synthetic needs.
Cost-Benefit Analysis
The economic viability of a synthetic strategy is often as crucial as its chemical efficiency. The following table provides an estimated cost comparison for attaching the first L-phenylalanine residue using this compound versus manual loading on Wang and 2-chlorotrityl chloride resins. The costs are calculated per millimole of the final loaded resin, factoring in the required reagents and typical loading efficiencies.
Table 1: Cost Comparison of C-Terminal Phenylalanine Attachment Methods
| Method | Key Components | Estimated Cost per mmol of Loaded Resin | Cost Drivers |
| This compound | This compound, Aminomethyl Polystyrene Resin, Coupling Reagents (e.g., HBTU/HOBt, DIC/HOBt) | ~$150 - $250 | High cost of the pre-activated this compound linker. |
| Manual Loading on Wang Resin | Wang Resin, Fmoc-L-Phe-OH, DIC, HOBt, DMAP | ~$50 - $100 | Lower cost of individual bulk reagents. Potential for lower loading efficiency and need for excess reagents. |
| Manual Loading on 2-CTC Resin | 2-Chlorotrityl Chloride Resin, Fmoc-L-Phe-OH, DIPEA | ~$80 - $150 | Moderate cost of the 2-CTC resin. Simpler loading protocol with fewer reagents. |
| Pre-loaded Fmoc-L-Phe-Wang Resin | Pre-loaded Fmoc-L-Phe-Wang Resin | ~$100 - $180 | Convenience of a pre-made material, saving time and reagent costs. |
Disclaimer: Prices are estimates based on publicly available data from various suppliers (e.g., Iris Biotech, Sigma-Aldrich, Aapptec, AltaBioscience, Chem-Impex) in October 2025 and are subject to change. Costs can vary significantly based on supplier, purity, and scale. The cost per mmol for manual loading is an approximation and depends on the specific protocol, equivalents of reagents used, and achieved loading efficiency.
Performance Comparison
Beyond cost, the performance of each method in terms of racemization control, yield, and purity of the final peptide is a critical consideration.
Table 2: Performance Comparison of C-Terminal Phenylalanine Attachment Methods
| Performance Metric | This compound | Manual Loading on Wang Resin | Manual Loading on 2-CTC Resin |
| Racemization | Very Low (typically <0.5%) | Moderate to High risk, especially with DMAP catalysis. | Very Low, the bulky trityl group prevents racemization. |
| Yield/Loading Efficiency | High and reproducible coupling to aminomethyl resin. | Can be variable and may require excess reagents to drive to completion. | Generally high loading efficiency under mild conditions. |
| Purity of Final Peptide | High, due to minimal C-terminal epimerization. | Potential for diastereomeric impurities from racemization. | High, racemization at the C-terminus is suppressed. |
| Convenience | Requires an additional coupling step compared to pre-loaded resins. | Requires careful optimization of loading conditions. | Relatively straightforward loading protocol. |
| Side Reactions | Standard amide coupling side reactions. | Diketopiperazine formation can occur during the synthesis of C-terminal Proline or Glycine dipeptides. | Minimizes diketopiperazine formation due to the steric bulk of the linker. |
Visualizing the Synthetic Approaches
To better illustrate the different strategies for attaching the C-terminal amino acid, the following diagrams outline the general workflow of SPPS and the specific chemical pathways discussed.
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis. The following sections provide methodologies for the three discussed C-terminal phenylalanine attachment strategies.
Protocol 1: Coupling of this compound to Aminomethyl Resin
This protocol describes the attachment of the pre-formed this compound linker to an aminomethyl-functionalized solid support.
-
Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (2-3 equivalents), HOBt (2-3 equivalents), and HBTU (2-3 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (4-6 equivalents) to the reagent mixture and immediately add the solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling progress using a Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the final loading of the resin spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with 20% piperidine in DMF.
Protocol 2: Manual Loading of Fmoc-L-Phe-OH onto Wang Resin
This protocol is a standard method for esterifying the first amino acid to Wang resin, with the inclusion of HOBt to suppress racemization.
-
Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in a 9:1 v/v mixture of DCM/DMF (15 mL) for 1 hour.
-
Reagent Preparation: In a separate flask, dissolve Fmoc-L-Phe-OH (2.0 equivalents) and HOBt (2.0 equivalents) in a minimal amount of DMF.
-
Activation: Add the dissolved amino acid/HOBt solution to the swollen resin. Cool the reaction vessel in an ice bath. Add DIC (2.0 equivalents) to the resin suspension.
-
Catalysis and Coupling: Add a catalytic amount of DMAP (0.1 equivalents). Agitate the mixture at room temperature for 4-12 hours.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, drain the reaction mixture and treat the resin with a solution of acetic anhydride (5 equivalents) and pyridine (5 equivalents) in DCM for 1 hour.
-
Washing: Drain the capping solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying and Loading Determination: Dry the resin under vacuum and determine the final loading as described in Protocol 1.
Protocol 3: Manual Loading of Fmoc-L-Phe-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol utilizes the acid-labile 2-CTC resin, which allows for loading under mild, base-catalyzed conditions that minimize racemization.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.4 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a dry reaction vessel.
-
Reagent Preparation: In a separate dry flask, dissolve Fmoc-L-Phe-OH (1.0-1.5 equivalents) in anhydrous DCM (10 mL). A small amount of DMF can be added if solubility is an issue.
-
Coupling: Drain the DCM from the swollen resin and add the Fmoc-L-Phe-OH solution. Add N,N-diisopropylethylamine (DIPEA) (3.0-4.0 equivalents) to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap unreacted chlorotrityl sites, add 1 mL of methanol to the reaction vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying and Loading Determination: Dry the resin under vacuum and determine the final loading as described in Protocol 1.
Conclusion and Recommendations
The choice of how to attach the C-terminal amino acid in SPPS is a balance of cost, convenience, and the required purity of the final peptide.
-
This compound represents the premium choice for applications where the absolute stereochemical integrity of the C-terminal residue is critical. While it is the most expensive option upfront, it offers significant benefits in terms of minimizing racemization, leading to higher purity of the crude peptide and potentially simplifying downstream purification. This can result in overall cost and time savings, especially in the context of synthesizing complex or commercially valuable peptides.
-
Manual loading onto 2-Chlorotrityl Chloride Resin offers an excellent balance of cost and performance. It effectively suppresses racemization and is suitable for producing both fully deprotected and protected peptide fragments. Its higher cost compared to Wang resin is often justified by the improved purity and reliability.
-
Manual loading onto Wang Resin is the most economical method, making it a viable option for routine peptide synthesis where the risk of racemization is lower (e.g., for non-sensitive amino acids) or when cost is the primary driver. However, it requires careful control of reaction conditions to minimize epimerization and may lead to more challenging purifications.
-
Pre-loaded Wang Resins provide a convenient, time-saving alternative to manual loading, though at a higher initial cost. They are a good option for standard sequences when the risk of racemization for the specific pre-loaded amino acid is acceptable.
Recommendation: For the synthesis of high-value therapeutic peptides, peptides containing racemization-prone C-terminal residues, or when the highest possible purity is required, the use of This compound or 2-chlorotrityl chloride resin is strongly recommended. For routine, non-critical applications where cost is a major constraint, manual loading on Wang resin remains a feasible, albeit higher-risk, alternative.
A Comparative Guide to Epimerization Levels in Peptide Synthesis: Fmoc-L-Phe-MPPA vs. Other Standard Methods
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of peptides is paramount to their biological activity and therapeutic efficacy. During solid-phase peptide synthesis (SPPS), the risk of epimerization—the change in configuration at a single stereocenter—is a significant concern, particularly for the activated amino acid being coupled. This guide provides an objective comparison of epimerization levels observed during the incorporation of L-Phenylalanine (Phe) using a pre-activated derivative, Fmoc-L-Phe-MPPA, versus other commonly employed coupling methods in Fmoc-based SPPS. The data presented herein is intended to assist researchers in selecting the optimal strategy to minimize this critical side reaction.
Understanding Epimerization in Peptide Synthesis
Epimerization in Fmoc-SPPS predominantly occurs through the formation of a 5(4H)-oxazolone intermediate from the activated C-terminal carboxyl group of the amino acid. This intermediate can readily tautomerize, leading to a loss of stereochemical purity. The extent of epimerization is influenced by several factors, including the nature of the amino acid side chain, the choice of coupling reagent, the base used for activation, and the reaction conditions. Phenylalanine, while not as susceptible to epimerization as residues like Cysteine or Histidine, can still undergo this side reaction, leading to the formation of the D-Phe diastereomer in the peptide chain.
Quantitative Comparison of Epimerization Levels for Fmoc-L-Phenylalanine
The following table summarizes the reported epimerization levels for the incorporation of Fmoc-L-Phe using this compound and other standard coupling reagents. It is important to note that direct side-by-side comparative studies are limited, and the data presented is collated from various sources with potentially different model peptides and analytical methods.
| Coupling Method/Reagent | Base | Solvent | % D-Phe Epimer | Reference |
| This compound | N/A (pre-activated) | DMF | ≤ 0.5% | [1] |
| DIC/HOBt | DIPEA | DCM | Low (not quantified for Phe) | [2] |
| HATU | DIPEA | DMF | Lower than HBTU | [3] |
| HBTU | DIPEA | DMF | Higher than HATU | [3] |
| TBTU | DIPEA | DMF | Racemization observed | [4] |
Note: The use of this compound involves the coupling of a pre-formed active ester to an amino-functionalized resin, which is a different approach compared to the in situ activation of Fmoc-L-Phe-OH with a coupling reagent. This pre-activation strategy is designed to minimize the exposure of the activated amino acid to the basic conditions that promote oxazolone formation and subsequent epimerization.[1] The data strongly suggests that the use of this compound provides a significant advantage in preserving the stereochemical integrity of the C-terminal Phenylalanine residue.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of peptides with a focus on minimizing and quantifying epimerization are provided below.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using the desired activation method (see specific protocols below). Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Coupling this compound to Amino-Functionalized Resin
-
Resin Preparation: Start with an amino-functionalized resin (e.g., aminomethyl polystyrene). Perform a standard Fmoc deprotection if the resin is supplied in the Fmoc-protected form.
-
Activation and Coupling:
-
Dissolve this compound (1.5 equivalents relative to the resin loading) in DMF.
-
Add a coupling reagent such as HATU (1.5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Add the activated this compound solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Chain Elongation: Proceed with the general SPPS protocol from the Fmoc deprotection step.
Protocol for in situ Coupling of Fmoc-L-Phe-OH using HATU/DIPEA
-
Activation:
-
In a separate vessel, dissolve Fmoc-L-Phe-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction for completion and then wash the resin as described in the general protocol.
Protocol for in situ Coupling of Fmoc-L-Phe-OH using DIC/HOBt
-
Solution Preparation:
-
Dissolve Fmoc-L-Phe-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
In a separate vial, dissolve DIC (3 equivalents) in DMF.
-
-
Coupling: Add the Fmoc-L-Phe-OH/HOBt solution to the deprotected resin, followed by the addition of the DIC solution.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction for completion and then wash the resin as described in the general protocol.
Protocol for Determination of Epimerization by RP-HPLC
-
Sample Preparation: Prepare analytical samples of the crude, cleaved peptide and a standard of the corresponding D-Phe containing diastereomer if available.
-
Chromatographic Conditions:
-
Column: A high-resolution C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) to ensure separation of the diastereomers.
-
Detection: UV detection at 220 nm.
-
-
Analysis: Inject the samples and analyze the chromatograms. The L- and D-diastereomers should appear as two distinct, closely eluting peaks.
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of the D-epimer can be calculated as: % D-Epimer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100
Visualizations
The following diagrams illustrate key concepts in Fmoc-SPPS and the mechanism of epimerization.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Caption: Mechanism of epimerization via oxazolone formation.
Conclusion
The choice of coupling strategy for Phenylalanine in Fmoc-SPPS has a demonstrable impact on the level of epimerization. The use of pre-activated this compound offers a robust method to significantly suppress this side reaction, ensuring high stereochemical purity of the final peptide product.[1] For in situ activation methods, the use of modern aminium-based coupling reagents such as HATU, coupled with careful control of reaction conditions, is recommended to minimize epimerization. Researchers should consider the specific requirements of their synthesis, including scale and the nature of the peptide sequence, when selecting the most appropriate method to maintain the chiral integrity of their synthetic peptides.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Purity in Peptide Synthesis: A Comparative Guide to Fmoc-L-Phe-MPPA and Other Common Linkers
For researchers, scientists, and professionals in drug development, achieving high peptide purity is paramount. The choice of linker in Solid-Phase Peptide Synthesis (SPPS) plays a critical role in the quality of the final product. This guide provides an objective comparison of the performance of the Fmoc-L-Phe-MPPA linker against other commonly used alternatives, supported by experimental data and detailed protocols.
The this compound linker has emerged as a superior alternative for the synthesis of peptides with a C-terminal carboxylic acid, primarily by addressing a critical challenge in SPPS: racemization of the C-terminal amino acid. This guide will delve into the specifics of this advantage and provide a comparative overview with other widely used linkers such as Wang, Rink Amide, and Sieber linkers.
Key Purity Comparison: Minimizing Racemization
A significant source of impurity in peptide synthesis is the formation of diastereomers due to the racemization (or epimerization) of the C-terminal amino acid during its attachment to the resin. The this compound linker is specifically designed to mitigate this issue.
The use of Fmoc-amino acid-MPPA building blocks guarantees a low and reproducible epimerization level of the C-terminal amino acid, with a maximum of 0.5%.[1] This is a substantial improvement over traditional methods, particularly the widely used Wang linker, where the coupling of the first Fmoc-amino acid using reagents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is known to cause significant racemization.[1]
| Linker Type | Key Advantage | Potential Disadvantage | C-Terminal Functionality |
| This compound | Minimizes C-terminal racemization (≤ 0.5% epimerization) [1] | Requires pre-formed Fmoc-amino acid-MPPA | Carboxylic Acid |
| Wang Linker | Widely used and commercially available | Prone to racemization during initial amino acid loading[1] | Carboxylic Acid |
| Rink Amide Linker | Direct synthesis of peptide amides | Potential for linker cleavage from the resin, leading to impurities[2] | Amide |
| Sieber Amide Linker | Ideal for synthesizing protected peptide amides | Not as commonly used as Rink Amide | Amide |
Experimental Protocols
To provide a clear comparison, the following are detailed methodologies for key experiments in SPPS using this compound, Wang, and Rink Amide linkers.
I. Peptide Synthesis using this compound Linker
This protocol involves the initial coupling of the this compound to an aminomethyl-functionalized resin, followed by standard Fmoc-SPPS cycles.
1. Materials:
-
This compound
-
Aminomethyl polystyrene resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
2. Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 30 minutes.
-
This compound Coupling:
-
Dissolve this compound (1.5 eq), HOBt (1.5 eq), and DIC (1.5 eq) in DMF.
-
Add the solution to the swollen resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF, Dichloromethane (DCM), and Methanol (MeOH) and dry under vacuum.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a standard coupling reagent like HBTU/DIPEA in DMF.
-
Cleavage: Cleave the peptide from the resin using a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5) for 2 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Peptide Synthesis using Wang Resin
This protocol outlines the standard procedure for SPPS on a pre-loaded Fmoc-amino acid-Wang resin.
1. Materials:
-
Fmoc-amino acid pre-loaded Wang resin
-
Fmoc-protected amino acids
-
HBTU/DIPEA or other coupling reagents
-
DMF
-
Piperidine
-
TFA
-
Scavengers
2. Procedure:
-
Resin Swelling: Swell the pre-loaded Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the pre-loaded amino acid with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (3 eq.) and coupling reagents (e.g., HBTU/DIPEA) to the resin and react for 1-2 hours.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage: Treat the resin with a TFA-based cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether and purify using RP-HPLC.
III. Peptide Synthesis using Rink Amide Linker
This protocol is for the synthesis of C-terminal peptide amides.
1. Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/DIPEA)
-
DMF
-
Piperidine
-
TFA
-
Scavengers
2. Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the linker with 20% piperidine in DMF for 20 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected linker using HBTU/DIPEA in DMF.
-
Peptide Elongation: Continue the synthesis by repeating the Fmoc deprotection and amino acid coupling steps.
-
Cleavage: Cleave the peptide amide from the resin using a TFA cleavage cocktail for 2 hours.
-
Purification: Isolate and purify the peptide amide by precipitation and RP-HPLC.
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical basis for the purity comparison, the following diagrams are provided.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationship in peptide purity comparison based on linker choice.
Conclusion
The selection of a linker is a critical decision in SPPS that directly impacts the purity of the final peptide. The this compound linker offers a distinct advantage by significantly reducing the risk of C-terminal amino acid racemization, a common source of impurities when using traditional linkers like the Wang resin. While other linkers such as Rink Amide and Sieber are valuable for producing peptide amides, the this compound linker stands out for its ability to yield high-purity peptides with a C-terminal carboxylic acid. For researchers and drug development professionals where the highest possible purity is a priority, the use of Fmoc-amino acid-MPPA linkers presents a compelling and scientifically sound choice.
References
Scaling New Heights in Peptide Synthesis: A Comparative Guide to Fmoc-L-Phe-MPPA
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of linker is a critical determinant of scalability, yield, and purity. This guide provides an in-depth comparison of the performance of Fmoc-L-Phe-MPPA (4-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)propionic acid) with traditional linkers, supported by experimental data and detailed protocols to inform your large-scale synthesis strategies.
The pursuit of therapeutic peptides demands robust and efficient manufacturing processes. Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide production, and the selection of an appropriate linker to anchor the nascent peptide chain to the solid support is a pivotal decision that directly impacts the final product's quality and the economic viability of the process. One of the primary challenges in large-scale SPPS is the prevention of racemization, particularly of the C-terminal amino acid, which can lead to diastereomeric impurities that are difficult to separate and compromise the biological activity of the target peptide.
This compound has emerged as a compelling alternative to the conventional Wang linker, specifically engineered to mitigate the risk of racemization during the critical first amino acid loading step. This guide delves into the scalability of peptide synthesis using this compound, presenting a comparative analysis with other widely used linkers.
Minimizing Epimerization: The MPPA Advantage
The traditional method of coupling the first Fmoc-amino acid to a hydroxymethyl-functionalized resin, such as Wang resin, often employs carbodiimides (e.g., DCC) and an activating agent (e.g., DMAP). While effective, these conditions can promote the formation of a symmetric anhydride intermediate that is susceptible to racemization, especially for sterically hindered amino acids.[1]
The MPPA linker circumvents this issue by providing a pre-activated handle. The Fmoc-amino acid is first attached to the MPPA linker in solution, and this conjugate is then coupled to an amino-functionalized resin via a stable amide bond. This two-step process allows for purification of the Fmoc-amino acid-MPPA conjugate before its attachment to the solid support, ensuring a homogenous starting material and significantly reducing the potential for side reactions.[1]
Published data indicates that the use of Fmoc-amino acid-MPPA building blocks guarantees a low and reproducible epimerization level of the C-terminal amino acid, typically a maximum of 0.5%.[1] This is a substantial improvement over traditional Wang linker loading methods and is a critical factor in achieving high-purity peptides in large-scale manufacturing.
Performance Comparison: this compound vs. Alternative Linkers
To provide a clear comparison, the following table summarizes the key performance parameters of this compound in relation to other commonly used linkers in scalable peptide synthesis.
| Feature | This compound | Wang Linker | Rink Amide Linker | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Primary Application | Synthesis of C-terminal carboxylic acids | Synthesis of C-terminal carboxylic acids | Synthesis of C-terminal amides | Synthesis of protected peptide fragments and C-terminal acids |
| Key Advantage | Minimizes racemization (<0.5% epimerization) of the C-terminal amino acid.[1] | Well-established and widely used. | Direct synthesis of peptide amides. | Mild cleavage conditions, suitable for protected fragments. |
| Scalability Considerations | Excellent, due to high purity of the initial loading. | Prone to racemization and dimer formation at large scale.[1] | Generally good scalability for amide synthesis. | High loading capacity, but can be sterically hindered. |
| Cleavage Conditions | Trifluoroacetic acid (TFA)-based cocktails. | TFA-based cocktails. | TFA-based cocktails. | Very mild acidic conditions (e.g., 1% TFA in DCM). |
Experimental Protocols
Protocol 1: Loading of this compound onto Aminomethyl Polystyrene Resin (Large Scale)
This protocol outlines the procedure for coupling this compound to an aminomethyl polystyrene resin for large-scale synthesis.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, loading capacity ~1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Methanol (MeOH)
-
Nitrogen gas
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF (10-15 mL per gram of resin) for at least 1 hour in a suitable reaction vessel with gentle agitation under a nitrogen atmosphere.
-
Fmoc Deprotection (if applicable): If the aminomethyl resin is supplied with an Fmoc protecting group, treat the resin with 20% piperidine in DMF (10 mL per gram of resin) for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading capacity) and HOBt (1.5 equivalents) in DMF.
-
Add DIC (1.5 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Drain the DMF from the swollen resin and add the pre-activated this compound solution.
-
Agitate the mixture gently for 2-4 hours at room temperature.
-
-
Capping: To block any unreacted amino groups on the resin, add a capping solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) and react for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the loading capacity of the resin using a spectrophotometric method (e.g., Fmoc cleavage and UV absorbance measurement at 301 nm).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) and Cleavage (General Scalable Protocol)
This protocol provides a general workflow for the elongation of the peptide chain on the this compound-loaded resin and the final cleavage of the peptide.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Treat the dried peptidyl-resin with the cleavage cocktail (10-20 mL per gram of resin) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.
-
Visualizing the Workflow
To better illustrate the key processes, the following diagrams are provided.
Caption: Workflow for loading this compound onto an aminomethyl resin.
References
Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-L-Phe-MPPA and Alternative Strategies
For researchers, scientists, and professionals in drug development, the synthesis of "difficult" peptide sequences—often rich in hydrophobic or β-sheet-forming residues—presents a significant bottleneck. These sequences are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to low yields and purity. This guide provides a comprehensive comparison of Fmoc-L-Phe-MPPA and other leading strategies designed to overcome these challenges, supported by experimental data and detailed protocols.
The core issue in synthesizing difficult peptides is the intermolecular hydrogen bonding between growing peptide chains, which leads to the formation of secondary structures and subsequent aggregation on the solid support. This aggregation hinders the access of reagents to the reactive sites, resulting in incomplete reactions and the accumulation of deletion sequences. To address this, various innovative techniques have been developed, ranging from specialized linkers to backbone protection and the incorporation of structure-disrupting elements.
Performance Benchmark: Synthesizing the Aβ(1-42) Peptide
To provide a clear and objective comparison, we will focus on the synthesis of the amyloid beta (Aβ) peptide fragment 1-42, a notoriously difficult sequence due to its high propensity for aggregation. The following table summarizes the performance of different synthesis strategies in producing this challenging peptide.
| Synthesis Strategy | Key Principle | Reported Purity | Reported Yield | Reference |
| Standard Fmoc-SPPS | Standard solid-phase synthesis with common coupling reagents (e.g., HBTU/HOBt). | Often low, with significant deletion sequences. | Variable, often poor. | General Knowledge |
| This compound Linker | Reduces C-terminal epimerization during resin loading. | High for initial attachment, but does not directly address aggregation during elongation. | Not specifically reported for Aβ(1-42) synthesis. | General Knowledge |
| Backbone Protection (Hmb) | Reversible modification of the peptide backbone to disrupt hydrogen bonding. | High | Good | [1] |
| Pseudoproline Dipeptides | Introduction of a temporary proline-like structure to kink the peptide backbone and prevent aggregation. | High | Good | [2] |
| Microwave-Assisted SPPS | Uses microwave energy to increase reaction kinetics and disrupt aggregation. | High | Good | [3] |
In-Depth Analysis of Synthesis Strategies
This compound: A Focus on C-Terminal Integrity
The primary advantage of using an this compound (3-(4-oxymethylphenoxy)propionic acid) linker lies in the initial, racemization-free attachment of the C-terminal amino acid to the resin. During traditional methods of immobilizing the first amino acid, epimerization can be a significant side reaction. The MPPA linker strategy minimizes this, ensuring high chiral purity from the outset.
While this is a crucial step for the overall quality of any synthetic peptide, the MPPA linker itself does not actively disrupt aggregation during the subsequent elongation of difficult sequences. Its main contribution is in preventing the formation of diastereomeric impurities at the C-terminus.
Backbone Protection: The Hmb Strategy
The use of a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), is a powerful technique to prevent aggregation. The Hmb group is temporarily attached to a backbone amide nitrogen, effectively disrupting the hydrogen-bonding patterns that lead to the formation of β-sheets. This strategy has been shown to significantly improve the synthesis of long and difficult peptides.
The automated introduction of backbone protection has further enhanced the utility of this method, leading to improved handling, quality, and yield of challenging sequences[1][4].
Pseudoproline Dipeptides: Inducing a "Kink"
Pseudoproline dipeptides are derivatives of serine or threonine that are introduced during SPPS. They create a temporary "kink" in the peptide backbone, similar to a proline residue, which disrupts the formation of stable secondary structures[2]. This approach is highly effective in improving the solvation of the growing peptide chain and preventing aggregation.
Experimental Protocols
General Protocol for Fmoc-SPPS
A standard protocol for manual Fmoc-SPPS is as follows:
-
Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the free N-terminal amine on the resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
This cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Protocol for Backbone Protection (Hmb) Incorporation
The incorporation of an Hmb group can be automated and involves the following steps after the standard Fmoc deprotection of the residue to be protected:
-
Imine Formation: A solution of a salicylaldehyde derivative (e.g., 2-hydroxy-4-methoxy-5-nitrobenzaldehyde) is added to the resin-bound peptide.
-
Reduction: The resulting imine is reduced on-resin, for example, with NaBH₄ in DMF.
-
Acylation: The next Fmoc-amino acid is coupled to the newly formed secondary amine. This may require extended coupling times or more potent coupling reagents due to steric hindrance.
Caption: Standard Fmoc-SPPS workflow.
Signaling Pathways and Logical Relationships
The choice of synthesis strategy depends on the specific challenges posed by the peptide sequence. The following diagram illustrates the decision-making process.
Caption: Decision pathway for selecting a synthesis strategy.
Conclusion
While this compound is an excellent choice for ensuring the chiral integrity of the C-terminal amino acid, its role in overcoming the challenges of synthesizing difficult sequences is indirect. For peptides prone to aggregation, more direct strategies such as backbone protection with Hmb or the incorporation of pseudoproline dipeptides have demonstrated superior performance in terms of both purity and yield. The choice of the optimal strategy will ultimately depend on the specific sequence and the resources available. For particularly challenging syntheses, a combination of these advanced techniques may be required to achieve the desired outcome.
References
- 1. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Characterizing Peptides Synthesized with Fmoc-L-Phe-MPPA and Alternative Linkers
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of peptide purity, yield, and stereochemical integrity. This guide provides an objective comparison of peptides synthesized using the Fmoc-L-Phe-MPPA linker against two widely used alternatives: the Wang linker and the 2-Chlorotrityl (2-CTC) linker. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.
The selection of a suitable linker for anchoring the first amino acid to the solid support in Fmoc-SPPS is a pivotal step that can significantly impact the outcome of the entire synthesis. The ideal linker should be stable throughout the iterative cycles of deprotection and coupling, yet allow for efficient and clean cleavage of the final peptide from the resin. Furthermore, it must minimize side reactions, most notably the racemization of the C-terminal amino acid, which can compromise the biological activity of the synthesized peptide.
This guide focuses on the characterization of peptides synthesized with this compound (3-(4-((((((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)oxy)methyl)phenoxy)propanoic acid), a handle designed to mitigate some of the known drawbacks of traditional linkers. We will compare its performance against the established Wang and 2-Chlorotrityl linkers, focusing on the key metrics of peptide purity, overall yield, and the prevention of epimerization.
Performance Comparison: Purity, Yield, and Racemization
The primary advantage of the this compound linker lies in its ability to significantly reduce the racemization of the C-terminal amino acid, a common issue encountered with the widely used Wang resin.[1][2] The esterification of the first Fmoc-amino acid to the hydroxymethyl group of the Wang resin, often catalyzed by a carbodiimide and an additive like 4-(dimethylamino)pyridine (DMAP), can lead to the formation of the corresponding D-epimer. In contrast, the this compound linker is pre-activated and couples to an aminomethylated solid support via a stable amide bond, a process that is less prone to racemization. This method guarantees a low and reproducible epimerization level of the C-terminal amino acid, typically with a maximum of 0.5%.[1][2][3]
The 2-Chlorotrityl (2-CTC) resin is another linker designed to minimize racemization. Its bulky trityl group provides steric hindrance that protects the chiral center of the C-terminal amino acid during the anchoring step.[4] Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which allows for the synthesis of fully protected peptide fragments and is also beneficial for sensitive sequences.
| Linker | Peptide Purity | Peptide Yield | C-Terminal Racemization | Key Advantages | Key Disadvantages |
| This compound | High | Good to High | Very Low (<0.5%)[1][2] | Minimizes racemization; good for sensitive C-terminal amino acids. | Requires aminomethylated resin; may be more expensive than Wang resin. |
| Wang Resin | Variable | Variable | Can be significant | Widely used; cost-effective. | Prone to racemization of the C-terminal amino acid; diketopiperazine formation can occur with certain dipeptide sequences. |
| 2-Chlorotrityl (2-CTC) Resin | High | Good to High | Very Low | Suppresses racemization; allows for mild cleavage conditions to obtain protected peptides.[4] | More expensive than Wang resin; loading capacity can be lower. |
Experimental Protocols
To provide a framework for a comparative study, the following section outlines the detailed methodologies for the synthesis of a model peptide, for example, a simple tripeptide like H-Phe-Gly-Ala-OH, using each of the three linkers.
I. Synthesis using this compound on Aminomethyl Resin
This protocol describes the manual solid-phase synthesis of a peptide on an aminomethylated polystyrene resin using the this compound linker.
1. Resin Preparation:
-
Swell aminomethyl polystyrene resin (100-200 mesh, 1% DVB) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe reactor.
2. Loading of this compound:
-
Dissolve this compound (2 eq.) and a coupling agent such as HATU (1.95 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated linker solution to the swollen resin and agitate at room temperature for 2 hours.
-
Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
To cap any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
3. Peptide Chain Elongation (Example for one coupling cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Coupling of the next Fmoc-amino acid (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq.) and a coupling agent like HCTU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acid (Fmoc-Ala-OH).
4. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours at room temperature.
-
Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
II. Synthesis using Pre-loaded Fmoc-L-Phe-Wang Resin
This protocol outlines the synthesis on a commercially available pre-loaded Wang resin.
1. Resin Preparation:
-
Swell Fmoc-L-Phe-Wang resin (100-200 mesh, 1% DVB) in DMF for 1 hour.
2. Peptide Chain Elongation:
-
Follow the same procedure as described in section I.3 for peptide chain elongation (Fmoc deprotection, washing, and coupling of subsequent amino acids).
3. Cleavage and Deprotection:
-
Follow the same procedure as described in section I.4 for cleavage and deprotection.
III. Synthesis using 2-Chlorotrityl Chloride Resin
This protocol details the synthesis starting from the loading of the first amino acid onto the 2-CTC resin.
1. Loading of the First Amino Acid (Fmoc-L-Phe-OH):
-
Swell 2-chlorotrityl chloride resin (100-200 mesh, 1% DVB) in DCM for 30 minutes.
-
Dissolve Fmoc-L-Phe-OH (1.5 eq.) in DCM.
-
Add DIPEA (3 eq.) to the amino acid solution.
-
Add the solution to the swollen resin and agitate at room temperature for 1-2 hours.
-
To cap any remaining reactive trityl chloride groups, add methanol (0.8 mL per gram of resin) and agitate for 15 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
2. Peptide Chain Elongation:
-
Follow the same procedure as described in section I.3 for peptide chain elongation.
3. Cleavage and Deprotection:
-
For cleavage of the fully protected peptide, treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:1:8) for 2 hours.
-
For cleavage with simultaneous side-chain deprotection, use the standard TFA cocktail as described in section I.4.
Visualization of the Synthesis Workflow
To illustrate the general workflow of solid-phase peptide synthesis discussed in the protocols, the following diagram is provided.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Signaling Pathways and Logical Relationships
The choice of linker directly influences the chemical pathway of the initial anchoring step, which in turn affects the stereochemical outcome of the C-terminal amino acid. The following diagram illustrates the logical relationship between the linker choice and the potential for racemization.
Caption: Logical relationship between linker choice and racemization risk.
Conclusion
The selection of a linker in solid-phase peptide synthesis is a critical decision that directly impacts the quality of the final product. While the Wang linker remains a popular and cost-effective choice, the risk of C-terminal racemization is a significant drawback, particularly for the synthesis of peptides where stereochemical purity is paramount.
The this compound linker emerges as a superior alternative for minimizing this epimerization, offering a reliable method to produce peptides with high chiral integrity. Similarly, the 2-Chlorotrityl resin provides an excellent option for suppressing racemization and for the synthesis of protected peptide fragments.
Ultimately, the choice between these linkers will depend on the specific requirements of the synthesis, including the sequence of the peptide, the desired purity, and budgetary considerations. For applications demanding the highest degree of stereochemical purity at the C-terminus, the use of this compound or 2-CTC resin is strongly recommended. This guide provides the foundational knowledge and protocols to aid researchers in making the most appropriate choice for their peptide synthesis endeavors.
References
A Comparative Benchmark: Fmoc-L-Phe-MPPA in the Era of Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Synthesis Technologies
The synthesis of peptides, crucial for therapeutic development and biological research, has evolved significantly. While traditional methods centered around solid-phase peptide synthesis (SPPS) with reliable linkers like Fmoc-L-Phe-MPPA have been foundational, newer technologies such as Microwave-Assisted Peptide Synthesis (MAPS) and Liquid-Phase Peptide Synthesis (LPPS) promise enhanced speed, purity, and sustainability. This guide provides a comprehensive comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparing Peptide Synthesis Technologies
The choice of peptide synthesis technology hinges on a balance of speed, scale, purity requirements, and cost. Below is a summary of key performance indicators for traditional SPPS using this compound, MAPS, and LPPS.
| Parameter | Traditional SPPS with this compound | Microwave-Assisted Peptide Synthesis (MAPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Synthesis Time | Hours to days per peptide | Significantly reduced (minutes per coupling)[1][2] | Generally slower than MAPS, but faster than traditional SPPS for shorter peptides[3] |
| Crude Purity | Sequence-dependent, generally good | Often higher than conventional methods[1][4] | Can be very high, with easier purification of intermediates[3] |
| Yield | Variable, dependent on sequence complexity | Generally higher, especially for difficult sequences[4] | High, particularly for shorter to medium-length peptides[5] |
| Scalability | Well-established for lab-scale; large-scale can be costly | Scalable, with production-scale instruments available | Highly scalable and cost-effective for large quantities[6] |
| Solvent/Reagent Consumption | High | Reduced compared to traditional SPPS[7] | Significantly lower, promoting green chemistry[3] |
| Epimerization Risk | Low and reproducible with MPPA linker (max 0.5%)[2] | Can be controlled with optimized methods[1]; reduced lifetime of activated amino acids helps minimize it[8] | Risk can be higher during segment coupling but is manageable[9] |
| Cost | Moderate for lab-scale | Higher initial equipment cost[10] | Lower raw material and solvent costs for large-scale production[5][6] |
Understanding the Technologies
Traditional Solid-Phase Peptide Synthesis (SPPS) with this compound
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The use of the Fmoc protecting group and a suitable linker, such as 3-(4-oxymethylphenoxy)propionic acid (MPPA) preloaded with L-Phenylalanine (this compound), is a cornerstone of modern SPPS.
The MPPA linker, a derivative of the well-known Wang linker, offers a key advantage: it minimizes the risk of racemization (epimerization) of the C-terminal amino acid during its attachment to the resin, ensuring a low and reproducible epimerization level of a maximum of 0.5%.[2] This is crucial for the synthesis of high-purity, biologically active peptides.
Microwave-Assisted Peptide Synthesis (MAPS)
MAPS utilizes microwave energy to accelerate the coupling and deprotection steps in SPPS.[1][2] This rapid and uniform heating significantly reduces reaction times, often from hours to just a few minutes per cycle.[1][2] The increased efficiency can also lead to higher crude purity and yields, particularly for "difficult" or long peptide sequences that are prone to aggregation.[4] While there can be a concern of increased side reactions like epimerization at elevated temperatures, modern microwave synthesizers with precise temperature control have developed optimized protocols to minimize these risks.[1][11]
Liquid-Phase Peptide Synthesis (LPPS)
LPPS represents a paradigm shift from heterogeneous (solid-phase) to homogeneous (solution-phase) synthesis. In one common approach, tag-assisted LPPS, the growing peptide chain is attached to a soluble tag that allows for its precipitation and isolation after each coupling and deprotection step. This methodology combines the advantages of classical solution-phase synthesis (e.g., better reaction monitoring and scalability) with simplified purification. LPPS is particularly advantageous for large-scale production, as it avoids the use of expensive resins and reduces solvent and reagent consumption, making it a more cost-effective and environmentally friendly option.[3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for each synthesis technology.
Protocol 1: Traditional SPPS using this compound on Aminomethyl Resin
-
Resin Swelling: Swell aminomethyl resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
This compound Loading:
-
Dissolve this compound (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF.
-
Add DIPEA (2 eq) to the solution.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3 eq) with a coupling agent like HCTU (3 eq) in the presence of a base like DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[12]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash with cold ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Microwave-Assisted Peptide Synthesis (MAPS)
This protocol is adapted for an automated microwave peptide synthesizer.
-
Resin Loading and Swelling: Load the appropriate resin into the reaction vessel and swell with DMF.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave irradiation at a controlled temperature (e.g., 75°C) for 3 minutes.[2]
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
Deliver a solution of the Fmoc-amino acid (5 eq), activator (e.g., DIC, 5 eq), and additive (e.g., Oxyma, 5 eq) in DMF to the resin.
-
Apply microwave irradiation at a controlled temperature (e.g., 90°C) for 5 minutes.[1]
-
Wash the resin with DMF.
-
-
Chain Elongation: The synthesizer automatically repeats steps 2 and 3 for the entire peptide sequence.
-
Cleavage and Deprotection: Perform as described in the traditional SPPS protocol (Protocol 1, step 6).
-
Purification: Purify the crude peptide by RP-HPLC.
Protocol 3: Tag-Assisted Liquid-Phase Peptide Synthesis (LPPS)
This protocol outlines a general procedure for tag-assisted LPPS.
-
Attachment of First Amino Acid to Soluble Tag:
-
Dissolve the soluble tag and the first Fmoc-protected amino acid in a suitable organic solvent (e.g., dichloromethane - DCM).
-
Add coupling reagents and stir until the reaction is complete.
-
-
Precipitation and Washing:
-
Add a non-solvent (e.g., acetonitrile or diethyl ether) to precipitate the tag-peptide conjugate.
-
Isolate the precipitate by filtration or centrifugation and wash to remove excess reagents.
-
-
Fmoc Deprotection:
-
Dissolve the tag-peptide conjugate in a suitable solvent.
-
Add a deprotection reagent (e.g., 20% piperidine in DMF) and stir until the reaction is complete.
-
-
Precipitation and Washing: Repeat step 2 to isolate the deprotected tag-peptide.
-
Coupling of the Next Amino Acid:
-
Dissolve the deprotected tag-peptide and the next Fmoc-amino acid in a suitable solvent.
-
Add coupling reagents and allow the reaction to proceed to completion.
-
-
Chain Elongation: Repeat steps 2-5 for all amino acids in the sequence.
-
Cleavage of Peptide from Tag: After the final coupling and deprotection, cleave the completed peptide from the soluble tag using specific cleavage conditions tailored to the tag's chemistry.
-
Purification: Purify the final peptide by RP-HPLC.
Concluding Remarks
The choice of a peptide synthesis technology is a critical decision that impacts project timelines, costs, and the quality of the final product. Traditional SPPS using well-established linkers like This compound remains a robust and reliable method, particularly valued for its ability to minimize epimerization.
Microwave-Assisted Peptide Synthesis offers a significant leap forward in terms of speed and efficiency, making it an excellent choice for rapid synthesis of both routine and complex peptides. Its ability to improve purity and yield can offset the initial investment in specialized equipment.
Liquid-Phase Peptide Synthesis emerges as a powerful alternative for large-scale manufacturing, where its cost-effectiveness and reduced environmental impact are major advantages. The ability to purify intermediates can also lead to a higher quality final product.
Ultimately, the optimal technology will depend on the specific goals of the researcher or drug developer. For high-throughput screening and the synthesis of complex, long peptides, MAPS is a strong contender. For large-scale, cost-sensitive production, LPPS presents a compelling case. Traditional SPPS with optimized linkers like this compound continues to be a workhorse for reliable, high-purity peptide synthesis at the lab scale. By understanding the relative strengths and weaknesses of each approach, researchers can make informed decisions to advance their scientific and therapeutic objectives.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Bot Detection [iris-biotech.de]
- 3. bachem.com [bachem.com]
- 4. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. cambrex.com [cambrex.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Preserving Peptide Bioactivity: A Comparative Guide to Fmoc-L-Phe-MPPA
In the realm of peptide-based therapeutics and research, the precise three-dimensional structure of a synthetic peptide is paramount to its biological function. Even minor alterations in stereochemistry can drastically reduce or abolish a peptide's intended bioactivity. A primary challenge in solid-phase peptide synthesis (SPPS) is the prevention of racemization, particularly at the C-terminal amino acid, during its attachment to the resin. This guide evaluates the impact of using Fmoc-L-Phe-MPPA as a linking strategy to preserve stereochemical integrity and, consequently, the final peptide's bioactivity, comparing it with traditional anchoring methods.
The Critical Impact of Stereochemistry on Peptide Function
The biological activity of peptides is dictated by their specific binding to molecular targets such as receptors or enzymes. This interaction is highly dependent on the peptide's conformation, which is determined by its amino acid sequence and the chirality of each residue. The introduction of a D-amino acid into a native L-peptide sequence through racemization can lead to:
-
Reduced Binding Affinity: The altered shape of the peptide may no longer fit optimally into the binding site of its target protein.
-
Altered Efficacy: Even if binding occurs, the conformational change can prevent the peptide from correctly activating or inhibiting its target, leading to a loss of function.
-
Modified Stability: While sometimes advantageous, the introduction of D-amino acids can alter the peptide's susceptibility to enzymatic degradation, affecting its in vivo half-life in unpredictable ways.[1][2]
This compound: A Strategy for Minimizing Racemization
The traditional method for attaching the first amino acid to a resin, such as the widely used Wang resin, involves activating the carboxylic acid of the Fmoc-amino acid. This activation step, particularly when using reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base, is prone to causing epimerization (racemization at a single chiral center) of the C-terminal residue.
This compound (Fmoc-L-Phenylalanine-4-(hydroxymethyl)phenoxypropionic acid) offers a superior alternative. It is a pre-formed linker-amino acid conjugate that attaches to an amino-functionalized resin via a stable amide bond. This approach circumvents the direct activation of the amino acid's chiral center during the resin-loading step, thereby minimizing the risk of racemization. This method ensures a low and reproducible epimerization level of the C-terminal amino acid, typically a maximum of 0.5%.
Comparative Data: The Effect of Stereochemistry on Bioactivity
The following table summarizes data from a study on the antitumor peptide RDP215, comparing the cytotoxic activity of the native L-peptide with a variant containing a D-amino acid substitution.
| Cell Line | Peptide | LC50 (µM) |
| LN-229 Glioblastoma | RDP215 (L-peptide) | 4.8 ± 0.5 |
| 9D-RDP215 (D-peptide) | 2.1 ± 0.3 | |
| Normal Human Dermal Fibroblasts (NHDF) | RDP215 (L-peptide) | > 50 |
| 9D-RDP215 (D-peptide) | 25.1 ± 2.6 | |
| Data adapted from a study on antitumor peptides.[1] In this specific case, the D-amino acid substitution increased activity but also toxicity to normal cells, highlighting the profound and sometimes unpredictable impact of stereochemical changes. |
Another study comparing L- and D-melittin peptides showed comparable cytotoxic activity (IC50 values), but the D-amino acid substitution significantly reduced the generation of anti-PEG antibodies when conjugated to a polymer, indicating a change in immunogenicity.[3]
| Cell Line | Peptide | IC50 (µg/mL) |
| RAW 264.7 | L-melittin | 1.8 ± 0.2 |
| D-melittin | 1.9 ± 0.1 | |
| Data showing the half maximal inhibitory concentration (IC50) of L- and D-melittin peptides.[3] |
These examples quantitatively demonstrate that altering the stereochemistry of a single amino acid can have a significant impact on a peptide's biological properties. By minimizing the initial risk of racemization, this compound helps to ensure that the synthesized peptide is the intended enantiomer, leading to more reliable and predictable bioactivity.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a generic peptide on an aminomethyl-functionalized resin.
1. Resin Preparation and Swelling:
- Place aminomethyl polystyrene resin in a reaction vessel.
- Wash the resin with dichloromethane (DCM) (3 x 5 mL).
- Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
2. Coupling of this compound:
- Dissolve this compound (2 eq), HBTU (1.95 eq), and HOBt (2 eq) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (4 eq) to the solution to activate the linker.
- Add the activated linker solution to the swollen resin.
- Agitate the mixture at room temperature for 2-4 hours.
- Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
3. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
- Wash the resin with DMF (5 x 5 mL).
4. Subsequent Amino Acid Couplings:
- For each subsequent amino acid:
- Dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
- Add DIPEA (6 eq) to activate.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Wash with DMF (3 x 5 mL).
- Perform Fmoc deprotection as described in step 3.
5. Cleavage and Deprotection:
- After the final amino acid coupling and deprotection, wash the resin with DCM (5 x 5 mL) and dry under vacuum.
- Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.
6. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability in response to a synthetic peptide.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Peptide Treatment:
- Prepare serial dilutions of the purified synthetic peptide in culture medium.
- Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations.
- Include a vehicle control (medium without peptide).
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT stock solution to each well.
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Measurement:
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Pipette up and down to dissolve the formazan crystals.
- Incubate overnight at 37°C to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the vehicle control.
- Plot the percentage of viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing the Workflow and Rationale
Caption: Workflow from peptide synthesis using this compound to bioactivity evaluation.
Caption: Comparison of resin loading methods and their impact on C-terminal stereochemistry.
Conclusion
The selection of an appropriate anchoring strategy is a critical decision in solid-phase peptide synthesis that has direct consequences for the biological activity of the final product. The use of this compound provides a robust method for attaching the C-terminal phenylalanine to the solid support while minimizing the risk of racemization inherent in traditional activation methods. By ensuring the stereochemical purity of the synthetic peptide, researchers can have greater confidence that the observed biological activity is a true reflection of the intended molecule, leading to more reliable and reproducible scientific outcomes. This makes this compound an invaluable tool for scientists and drug development professionals working with bioactive peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fmoc-L-Phe-MPPA
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-L-Phe-MPPA (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine-4-pentenoic acid), a key building block in solid-phase peptide synthesis (SPPS).
Personal Protective Equipment (PPE)
When handling this compound, which is typically a white or off-white powder, appropriate personal protective equipment is crucial to prevent contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Conforming to EN166 or NIOSH approved, with side-shields.[2] |
| Skin Protection | Gloves | Chemically resistant, inspected prior to use. Follow proper glove removal technique.[2][3] |
| Lab Coat/Clothing | Impervious clothing to be worn.[2] | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling large quantities or when dust formation is likely.[2] Use in a well-ventilated fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
1. Preparation:
-
Ensure a well-ventilated laboratory environment, preferably with an operational fume hood.[1]
-
Gather all necessary PPE as detailed in the table above.
-
Inspect all equipment for cleanliness and functionality.
2. Handling and Use:
-
Avoid direct contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Weigh and handle the compound within a fume hood to minimize inhalation risk.[1]
-
Use appropriate, clean tools for transfer.
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[2]
4. In Case of Exposure:
-
Skin Contact: Wash off immediately with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Unused Product: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[2][3][4]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices.[2][3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
